3-(4-Bromophenyl)piperidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-bromophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676368 | |
| Record name | 3-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-72-1 | |
| Record name | 3-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Bromophenyl)piperidine (CAS: 769944-72-1) for Advanced Research and Development
This document provides a comprehensive technical overview of 3-(4-Bromophenyl)piperidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 3-arylpiperidine scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals, making its derivatives valuable building blocks for novel therapeutic agents.[1][2][3] This guide moves beyond simple data reporting to explain the causality behind experimental design, offering field-proven insights into the synthesis, analysis, and application of this key intermediate.
Core Compound Identification and Properties
Precise identification is the foundation of reproducible science. This compound is registered under CAS Number 769944-72-1.[4][5][6][7][8] Its fundamental properties are summarized below, providing the essential data required for experimental planning and stoichiometric calculations.
| Property | Value | Source(s) |
| CAS Number | 769944-72-1 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₄BrN | [4][5][6][7] |
| Molecular Weight | 240.14 g/mol | [4][5][6][7] |
| IUPAC Name | This compound | [7] |
| Appearance | White to off-white solid | [5][9] |
| Boiling Point | 310.9°C at 760 mmHg (Predicted) | [5][6][9] |
| Density | 1.313 g/cm³ (Predicted) | [5][6][9] |
| pKa | 9.90 ± 0.10 (Predicted) | [9] |
| SMILES | BrC1=CC=C(C2CNCCC2)C=C1 | [4] |
Strategic Synthesis: A Mechanistic Approach
The synthesis of 3-arylpiperidines is a non-trivial task that requires careful strategic planning. A direct functionalization of the piperidine ring at the 3-position is challenging. Therefore, a more robust and common approach involves constructing the molecule from precursors where the desired connectivity is pre-defined. A highly effective and modular strategy is the Suzuki-Miyaura cross-coupling reaction.
Causality in Synthetic Design: The choice of a Suzuki coupling is deliberate. It offers broad functional group tolerance, high yields, and commercially available starting materials. The key decision is which fragment will be the organoboron species and which will be the organohalide. For this target, coupling an N-protected 3-halopiperidine with 4-bromophenylboronic acid is a logical pathway. The use of an N-protecting group (e.g., Boc, Cbz) is critical; it prevents self-coupling and other side reactions involving the secondary amine, ensuring the reaction proceeds cleanly at the desired C-C bond formation site.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
-
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodopiperidine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture (e.g., to 90-100°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(4-bromophenyl)piperidine.
-
-
Step 2: N-Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, e.g., 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.
-
Dry the combined organic layers, filter, and concentrate to afford the final product, this compound.
-
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Spectroscopic Signatures
-
FT-IR Spectroscopy: The infrared spectrum is used to identify key functional groups. For this compound, the expected characteristic peaks include N-H stretching (a broad signal around 3300 cm⁻¹ for the secondary amine), C-H stretching (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretching (aromatic ring, ~1600-1450 cm⁻¹), and a strong C-Br stretching peak in the fingerprint region (typically below 800 cm⁻¹).[10]
-
NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive structural map.[11]
-
¹H NMR: The spectrum will be complex. The aromatic region should show two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring, integrating to 4 protons. The aliphatic region will contain a series of multiplets for the 9 protons on the piperidine ring. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show 4 signals for the aromatic carbons (2 quaternary, 2 protonated) and up to 5 distinct signals for the piperidine ring carbons, confirming the asymmetry of the 3-substituted ring.
-
| Predicted ¹³C NMR Chemical Shifts (δ, ppm) | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Assignment | Justification |
| ~145 | - | C-Ar (C attached to piperidine) | Quaternary carbon, deshielded by ring attachment. |
| ~132 | ~7.4 | CH-Ar (ortho to Br) | Deshielded by adjacent bromine atom. |
| ~129 | ~7.2 | CH-Ar (ortho to piperidine) | Standard aromatic chemical shift. |
| ~120 | - | C-Ar (C attached to Br) | Quaternary carbon, deshielded by bromine. |
| ~52 | Multiplet | Piperidine C2 | Adjacent to nitrogen. |
| ~46 | Multiplet | Piperidine C6 | Adjacent to nitrogen. |
| ~40 | Multiplet | Piperidine C3 | Chiral center, attached to the aryl group. |
| ~32 | Multiplet | Piperidine C5 | Aliphatic CH₂. |
| ~25 | Multiplet | Piperidine C4 | Aliphatic CH₂. |
| - | Broad singlet | N-H | Exchangeable proton. |
Analytical QC Workflow
Caption: Quality control workflow for this compound.
Reactivity and Strategic Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself, but rather a versatile intermediate. Its value lies in the two reactive handles it possesses: the secondary amine of the piperidine ring and the aryl bromide of the phenyl ring. This dual functionality allows for systematic and diverse chemical modifications to explore structure-activity relationships (SAR).
-
N-Functionalization: The piperidine nitrogen is nucleophilic and can be readily modified via alkylation, acylation, reductive amination, or arylation to introduce various side chains. These modifications can modulate solubility, cell permeability, and target engagement.
-
C-Br Functionalization: The aryl bromide is a prime handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new aryl, heteroaryl, alkyl, or amino groups at the para-position of the phenyl ring, enabling extensive exploration of the molecular space around the core scaffold.
Caption: Key derivatization pathways for library synthesis.
Safety, Handling, and Storage
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C, protected from light.[4][9]
Conclusion
This compound is a strategically important building block for chemical and pharmaceutical research. Its synthesis, while requiring a multi-step approach, is achievable through robust methods like the Suzuki cross-coupling. Proper analytical characterization is essential to ensure quality and reproducibility. The true value of this compound is realized in its application as a versatile scaffold, offering two distinct points for chemical diversification, thereby enabling the rapid generation of compound libraries for drug discovery programs.
References
- 1. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS 769944-72-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Piperidine, 3-(4-bromophenyl)- CAS#: 769944-72-1 [m.chemicalbook.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. afgsci.com [afgsci.com]
A Technical Guide to 3-(4-Bromophenyl)piperidine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)piperidine, a heterocyclic building block of significant interest to researchers and professionals in drug development. The document details the compound's core physicochemical properties, including its molecular weight and formula, and presents a state-of-the-art, enantioselective synthesis protocol. Furthermore, it explores the compound's strategic utility, focusing on its role as a key intermediate in the synthesis of targeted therapeutics, such as the PARP inhibitor Niraparib, and its reactivity in palladium-catalyzed cross-coupling reactions. This guide is designed to serve as a comprehensive resource, blending foundational data with practical, field-proven insights to empower synthetic and medicinal chemists.
Core Molecular Attributes
This compound is a substituted piperidine derivative featuring a bromophenyl moiety at the 3-position of the saturated heterocycle. This structure combines a three-dimensional, saturated scaffold known for improving pharmacokinetic properties with a functionalized aromatic ring primed for diverse chemical modifications.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for all stoichiometric and analytical calculations.
-
Monoisotopic Mass: 239.03096 Da[3]
Physicochemical and Structural Data
A summary of key physicochemical properties and identifiers is provided in Table 1. These data are essential for experimental design, purification, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 769944-72-1 | [1][2][4] |
| Appearance | Solid | [4] |
| Boiling Point (Predicted) | 310.9 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.313 g/cm³ | [4] |
| InChIKey | SZTZMTODFHPUHI-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(CNC1)C2=CC=C(C=C2)Br | [1][2] |
Strategic Synthesis: An Enantioselective Approach
The synthesis of chiral 3-substituted piperidines is a significant challenge in medicinal chemistry. A recently developed three-step process provides a robust and highly enantioselective route starting from the readily available feedstock, pyridine. This method, centered around a key rhodium-catalyzed asymmetric reaction, is particularly valuable for producing specific stereoisomers required for targeted pharmacology.[5][6]
Synthetic Workflow Overview
The overall strategy involves the initial activation and partial reduction of pyridine, followed by an asymmetric C-C bond formation, and concluding with a final reduction and deprotection to yield the target molecule.[3][5][6]
Caption: Enantioselective synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocols are adapted from the work of Mishra et al. in the Journal of the American Chemical Society (2023).[5][7]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This step activates the pyridine ring for subsequent functionalization.
-
To a solution of sodium borohydride (NaBH₄, 1.0 equiv) and pyridine (1.0 equiv) in methanol (MeOH) at -78 °C, add phenyl chloroformate (1.0 equiv) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract the mixture with diethyl ether (Et₂O).
-
Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
After filtration, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from methanol to yield the dihydropyridine intermediate as a white solid.[7]
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
This is the key enantioselective step where the stereocenter is established.
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add toluene, 2,5-dihydrofuran (THP), and water as solvents, followed by aqueous cesium hydroxide (CsOH, 2.0 equiv).
-
Stir the resulting catalyst solution at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid (3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).
-
Stir the mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature, dilute with Et₂O, and pass through a short plug of silica gel.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography to obtain the 3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine intermediate.[7]
Step 3: Reduction and Deprotection
The final step yields the desired saturated heterocycle.
-
Subject the tetrahydropyridine intermediate from Step 2 to hydrogenation using 10% palladium on carbon (Pd/C) in a suitable solvent like methanol or ethyl acetate under a hydrogen atmosphere.
-
After the reduction is complete (monitored by TLC or LC-MS), filter the catalyst.
-
Remove the solvent and perform carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final product, this compound.[6]
Application in Drug Development: A Cornerstone for Niraparib
The strategic importance of this compound is exemplified by its use as a key intermediate in the synthesis of Niraparib, a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[7] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers, particularly in patients with BRCA mutations.[6]
In the synthesis of Niraparib, the (S)-enantiomer of this compound serves as the crucial piperidine fragment. The molecule undergoes a late-stage, copper-catalyzed N-arylation reaction, coupling the piperidine nitrogen with an indazole carboxamide moiety to assemble the final drug substance.[6]
Caption: Role of (S)-3-(4-Bromophenyl)piperidine in Niraparib synthesis.
Chemical Reactivity and Further Functionalization
The true utility of this compound as a building block lies in the orthogonal reactivity of its two key components: the secondary amine of the piperidine ring and the carbon-bromine bond of the phenyl ring.
N-Functionalization
The secondary amine (pKa ≈ 9.9) is nucleophilic and can be readily functionalized through standard reactions such as:
-
Alkylation
-
Acylation
-
Reductive amination
-
Arylation
This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) and modulate properties like solubility, cell permeability, and target engagement.
C-Br Functionalization via Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This reaction enables the formation of a new carbon-carbon bond by coupling the bromophenyl ring with a wide variety of organoboron reagents (e.g., aryl, heteroaryl, or vinyl boronic acids/esters).[10][11][12]
Generic Suzuki-Miyaura Reaction Scheme: The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base in a suitable solvent system. The aryl bromide undergoes oxidative addition to the palladium center, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the biaryl product.[10][12] This powerful transformation allows chemists to rapidly construct complex molecular architectures from the this compound scaffold.
Safety and Handling
As with any laboratory chemical, proper handling procedures are required.
-
Hazard Classification: Causes skin and serious eye irritation.[4]
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]
Consult the material safety data sheet (MSDS) for comprehensive safety information before use.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers solutions to modern challenges in medicinal chemistry. Its molecular weight of 240.14 g/mol and formula C₁₁H₁₄BrN belie a sophisticated utility rooted in its stereochemically defined scaffold and versatile chemical handles. The development of robust, enantioselective synthetic routes has made its chiral forms readily accessible, paving the way for its incorporation into complex, high-value molecules like Niraparib. For drug discovery professionals, this compound represents a reliable and powerful tool for generating novel chemical entities with enhanced three-dimensionality and broad potential for further diversification.
References
- 1. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (3R)-3-(4-bromophenyl)piperidine | C11H14BrN | CID 66594897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
- 5. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. (S)-3-(4-Bromophenyl)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
Introduction: The Structural Significance of 3-(4-Bromophenyl)piperidine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenyl)piperidine
A Note on the Data: As a Senior Application Scientist, it is crucial to begin with transparency. Direct experimental spectra for this compound (CAS: 769944-72-1) are not widely available in public spectral databases. This guide has therefore been constructed based on established spectroscopic principles and data prediction, providing a robust framework for researchers anticipating the characterization of this molecule. The insights herein are designed to be field-proven, explaining the causal relationships between molecular structure and spectral output, enabling researchers to effectively identify and characterize this compound.
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-bromophenyl group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its substituted derivatives are integral to a vast array of pharmaceuticals. The bromophenyl group provides a key site for further chemical modification, such as cross-coupling reactions, making this molecule a valuable intermediate in drug discovery and development.
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a predictive blueprint for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and connectivity.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum is based on the influence of the electronegative nitrogen, the anisotropic effect of the aromatic ring, and the electron-withdrawing nature of the bromine atom.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| H-Ar (ortho to Br) | 7.45 | Doublet (d) | 2H | Deshielded by the electron-withdrawing bromine atom. Appears as a doublet due to coupling with meta-protons. |
| H-Ar (meta to Br) | 7.10 | Doublet (d) | 2H | Shielded relative to the ortho-protons. Appears as a doublet due to coupling with ortho-protons. |
| H3 | 3.20 - 3.35 | Multiplet (m) | 1H | Benzylic proton, deshielded by the adjacent aromatic ring. Complex multiplicity due to coupling with H2 and H4 protons. |
| H2 (eq), H6 (eq) | 3.05 - 3.15 | Multiplet (m) | 2H | Protons on carbons adjacent to nitrogen are deshielded. The equatorial protons are typically downfield from axial protons. |
| H2 (ax), H6 (ax) | 2.60 - 2.75 | Multiplet (m) | 2H | Axial protons adjacent to nitrogen. |
| NH | 1.80 - 2.20 | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |
| H4, H5 | 1.60 - 1.95 | Multiplet (m) | 4H | Aliphatic protons of the piperidine ring, appearing as a complex multiplet due to overlapping signals and complex coupling. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C-Ar (ipso, C-Br) | 121.0 | Aromatic carbon directly attached to bromine; its shift is significantly influenced by the halogen. |
| C-Ar (ipso, C-piperidine) | 144.5 | Quaternary aromatic carbon attached to the piperidine ring. |
| C-Ar (ortho to Br) | 132.0 | Aromatic CH carbons ortho to the bromine. |
| C-Ar (meta to Br) | 128.5 | Aromatic CH carbons meta to the bromine. |
| C2, C6 | 50.5, 46.5 | Carbons adjacent to the nitrogen are deshielded. C2 may be slightly different from C6 due to the influence of the nearby substituent. |
| C3 | 41.0 | The carbon bearing the aromatic ring. |
| C4, C5 | 31.5, 25.0 | Aliphatic carbons of the piperidine ring. |
Experimental Protocol for NMR Acquisition
The choice of protocol is dictated by the need for clear, reproducible data.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum and to provide a signal for the instrument's deuterium lock.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Visualization of NMR Assignments
References
An In-depth Technical Guide to the Solubility of 3-(4-Bromophenyl)piperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction to 3-(4-Bromophenyl)piperidine: A Molecule of Interest
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-bromophenyl group. This substitution pattern is of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable pharmacokinetic properties, while the bromophenyl group offers a site for further chemical modification through cross-coupling reactions.
A thorough understanding of its solubility is paramount for several key stages of drug development:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve both reactants is crucial for achieving optimal reaction kinetics and yield.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.
-
Formulation: For preclinical and clinical studies, the ability to formulate the compound in a suitable vehicle is directly tied to its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | PubChem CID: 46835326[1] |
| Molecular Weight | 240.14 g/mol | PubChem CID: 46835326[1] |
| XLogP3 | 2.7 | PubChem CID: 46835326[1][2] |
| Appearance | Solid (predicted) | --- |
| pKa (predicted) | 9.90 ± 0.10 | --- |
The calculated XLogP3 value of 2.7 suggests that this compound has a moderate degree of lipophilicity.[1][2] This provides an initial clue that it will likely exhibit better solubility in organic solvents than in aqueous media.
The Science of Solubility: A Theoretical Framework
The principle of "like dissolves like" is the fundamental concept governing solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the primary forces of attraction in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
The structure of this compound allows for a range of these interactions:
-
The piperidine ring , while primarily aliphatic and thus capable of van der Waals interactions, contains a secondary amine (-NH-). This nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor.
-
The bromophenyl group is largely nonpolar and will primarily engage in van der Waals interactions. The bromine atom and the aromatic ring also contribute to the molecule's overall polarizability.
Predicted Solubility Profile of this compound
Based on its structure and the principles of solubility, a qualitative prediction of its solubility in various classes of organic solvents can be made. This predictive framework is a crucial first step in solvent screening.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The piperidine's amine can form hydrogen bonds with the hydroxyl group of the solvent. The overall polarity is compatible. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the piperidine N-H and engage in dipole-dipole interactions. Good solubility is expected.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The moderate polarity and the presence of the bromophenyl group suggest good compatibility with these solvents. |
| Aromatic | Toluene, Benzene | Moderate | The nonpolar bromophenyl ring will interact favorably with aromatic solvents through π-stacking and van der Waals forces. The polar piperidine ring may limit very high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of the molecule, primarily due to the piperidine amine, will likely result in poor solubility in highly nonpolar solvents like alkanes.[4] |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To move beyond qualitative predictions, quantitative experimental determination is essential. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[5] The following protocol is a robust, self-validating system for obtaining accurate solubility data.
Causality Behind Experimental Choices
-
Why Thermodynamic Solubility? This measures the true equilibrium solubility of the compound, which is a critical parameter for formulation and process development, as opposed to kinetic solubility which can be influenced by the rate of dissolution.
-
Why the Shake-Flask Method? It is a well-established and reliable method that allows the system to reach true thermodynamic equilibrium.
-
Why Excess Solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.
-
Why a Constant Temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.
-
Why Filtration? It is critical to remove all undissolved solid particles before analysis to ensure that the measured concentration reflects only the dissolved compound.
-
Why HPLC/UV Analysis? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several screw-capped glass vials. A visual excess of solid should be apparent.
-
To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV method. A pre-developed calibration curve with standards of known concentrations is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of this compound in the saturated solution using the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
Caption: Workflow for Determining Thermodynamic Solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
Table 3: Template for Reporting Experimental Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Toluene | Aromatic | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar Aliphatic | [Experimental Value] | [Calculated Value] |
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for informed solvent selection in synthesis, purification, and formulation.
Future work could involve the experimental determination of the Hansen Solubility Parameters for this compound, which would allow for more sophisticated computational predictions of its solubility in a wider range of solvents and solvent blends. Additionally, investigating the temperature dependence of solubility would provide valuable data for designing efficient crystallization processes.
References
An In-depth Technical Guide to the Safety and Handling of 3-(4-Bromophenyl)piperidine
Abstract: This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)piperidine, a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1] The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a plausible synthetic route, and detailed protocols for its safe handling, storage, and disposal. A critical analysis of its potential toxicological profile, based on its structural components—the piperidine moiety and the bromophenyl group—is also presented. This document aims to bridge the gap in currently available specific safety data by providing a robust framework for risk assessment and mitigation in a laboratory and pre-clinical development setting.
Compound Identification and Physicochemical Properties
This compound is a substituted piperidine derivative with a bromophenyl group at the 3-position. Its chemical structure and key identifiers are crucial for its unambiguous identification and for predicting its reactivity and physical behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 769944-72-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrN | [1][2] |
| Molecular Weight | 240.14 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 310.9°C at 760 mmHg | [3] |
| Density | 1.313 g/cm³ | [3] |
| SMILES | C1CC(CNC1)C2=CC=C(C=C2)Br | [2] |
| InChIKey | SZTZMTODFHPUHI-UHFFFAOYSA-N | [1] |
Synthesis and Application in Drug Development
The primary significance of this compound in the pharmaceutical industry is its role as a crucial intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] The synthesis of this intermediate, particularly its enantiomerically pure form, is a critical step in the overall manufacturing process of the drug.
A plausible and efficient synthetic strategy involves a three-step process starting from pyridine, as outlined in recent literature.[4][5] This approach leverages a rhodium-catalyzed asymmetric reductive Heck reaction to introduce the aryl group and establish the stereocenter, followed by a reduction of the resulting tetrahydropyridine.
Caption: A three-step synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Tetrahydropyridine Precursor
The following protocol is adapted from the work of Mishra, Karabiyikoglu, and Fletcher (2023) for the synthesis of 3-substituted tetrahydropyridines.[4][5]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2 x) and 1N HCl (2 x), then dry over sodium sulfate.
-
After filtration, remove the solvent by evaporation and purify the crude mixture using a short pad of silica gel with a gradient of 2% to 10% acetone in hexane as the eluent.
Step 2: Rh-catalyzed Asymmetric Reductive Heck Reaction
-
To a vial containing [Rh(cod)OH]₂ (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%), add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid (3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel.
-
Wash the silica plug with additional diethyl ether and remove the solvents in vacuo.
-
Purify the residue by flash chromatography to afford the desired 3-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine.
Experimental Protocol: Reduction to this compound
The reduction of the tetrahydropyridine intermediate can be achieved via catalytic hydrogenation. The following is a general procedure adapted from the reduction of similar substrates.[4]
-
Dissolve the 3-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10 wt%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Safety and Handling
Due to the absence of specific toxicological data for this compound, a cautious approach to its handling is imperative. The safety protocols outlined below are based on the known hazards of its constituent parts: the piperidine ring and the brominated aromatic system.
Hazard Identification and Risk Assessment
While a definitive GHS classification for this compound is not available, related compounds and its structural motifs suggest the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the specific procedures involved.
Caption: A logical flow for risk mitigation when handling this compound.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For larger scale operations, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Storage and Stability
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Protect from light.
Spill and Emergency Procedures
In case of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For larger spills, contain the spill and follow institutional emergency procedures.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Toxicological Profile (Inferred)
As previously stated, specific toxicological data for this compound is largely unavailable in public literature.[7] Therefore, the following assessment is based on the known toxicology of piperidine and brominated aromatic compounds.
-
Piperidine Moiety: Piperidine is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if inhaled or in contact with skin. Acute exposure can lead to irritation of the respiratory tract, dizziness, and central nervous system effects.
-
Bromophenyl Group: Brominated aromatic compounds can exhibit a range of toxicities. Some are known to be hepatotoxic (toxic to the liver).[1] Their metabolism can sometimes lead to the formation of reactive intermediates.
Given these components, it is prudent to treat this compound as a substance with the potential for significant irritation, and possible systemic toxicity upon exposure.
Analytical Methods
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric purity of this compound, which is essential for its use as a pharmaceutical intermediate. A general approach to developing a chiral HPLC method would involve screening various chiral stationary phases (CSPs) and mobile phase compositions. For piperidine derivatives, pre-column derivatization may be necessary to introduce a chromophore for UV detection.[8]
General Chiral HPLC Method Development Strategy:
-
Column Screening: Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based).
-
Mobile Phase Optimization: Evaluate different mobile phase systems, such as normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol with additives).
-
Derivatization (if necessary): If the compound lacks a strong chromophore, derivatization with a UV-active reagent (e.g., benzoyl chloride) can be employed.[8]
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Expected signals in the ¹H NMR spectrum would include resonances for the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Waste Disposal
Waste containing this compound should be treated as hazardous chemical waste. As a brominated organic compound, it falls under specific disposal regulations.
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Labeling: Clearly label waste containers with the full chemical name and associated hazards.
-
Disposal Method: The preferred method for the disposal of pharmaceutical and halogenated organic waste is high-temperature incineration by a licensed waste disposal company.[9][10] This ensures the complete destruction of the compound and prevents its release into the environment. Always adhere to local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of Niraparib. While specific safety and toxicological data are limited, a comprehensive understanding of the hazards associated with its structural components allows for the development of robust safety protocols. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and disposal procedures outlined in this guide, researchers and drug development professionals can work with this compound in a safe and responsible manner. Further toxicological studies are warranted to provide a more complete safety profile for this important chemical entity.
References
- 1. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
(S)-3-(4-Bromophenyl)piperidine as a Niraparib intermediate
An In-Depth Technical Guide: (S)-3-(4-Bromophenyl)piperidine as a Cornerstone Intermediate in the Synthesis of Niraparib
Abstract
Niraparib, an orally active and potent poly(ADP-ribose) polymerase (PARP) inhibitor, represents a significant advancement in the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancers.[1] Central to its therapeutic efficacy is the specific stereochemistry of its molecular structure, which hinges on the chiral intermediate, (S)-3-(4-Bromophenyl)piperidine. The synthesis of this enantiopure building block is a critical and challenging step in the overall manufacturing process of Niraparib. This technical guide provides an in-depth exploration of the primary synthetic strategies employed to produce this key intermediate, targeting researchers, chemists, and professionals in drug development. We will dissect various methodologies, from classical chiral resolution to modern asymmetric synthesis techniques, including biocatalytic transamination and transition-metal-catalyzed reactions. Each section will provide not only detailed protocols but also the underlying mechanistic principles and a critical evaluation of the advantages and limitations, thereby offering a comprehensive view of the process development for this crucial pharmaceutical intermediate.
Part 1: The Strategic Importance of (S)-3-(4-Bromophenyl)piperidine in Niraparib's Molecular Architecture
Niraparib: A Potent PARP Inhibitor
Niraparib (marketed as ZEJULA®) is a highly selective inhibitor of PARP-1 and PARP-2 enzymes, which are integral to the repair of DNA single-strand breaks (SSBs).[2][3] The mechanism of action involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP enzymes on damaged DNA.[4][5] This action prevents the repair of SSBs, which then escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to apoptosis and cell death, a concept known as synthetic lethality.[4]
The Chiral Piperidine Moiety: A Key to Potency
The molecular structure of Niraparib is 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.[2] The (S)-configuration of the 3-aryl piperidine ring is not an incidental feature; it is a fundamental requirement for the drug's potent inhibitory activity. This specific three-dimensional arrangement ensures optimal binding within the PARP enzyme's active site, maximizing the drug-target interactions that lead to effective enzyme inhibition and trapping. The synthesis of enantiomerically pure 3-substituted piperidines is a well-known challenge in organic synthesis, making the development of efficient and scalable routes to the (S)-enantiomer a primary focus of process chemistry research.[6][7]
Challenges in Stereoselective Synthesis
Constructing chiral 3-substituted piperidines is inherently difficult. Traditional methods often result in racemic mixtures that are challenging to separate, while asymmetric approaches require sophisticated catalysts or chiral auxiliaries.[7] Key challenges include:
-
Atom Economy: Classical resolution discards at least 50% of the material as the unwanted enantiomer.
-
Scalability: Chromatographic separations can be costly and have low throughput for large-scale industrial production.[1]
-
Reagent Toxicity: Some synthetic routes may involve hazardous reagents, such as azides, which are undesirable in pharmaceutical manufacturing.[8] The following sections will detail the evolution of synthetic strategies designed to overcome these challenges.
Part 2: Synthetic Pathways to Enantiopure (S)-3-(4-Bromophenyl)piperidine
The quest for an efficient and scalable synthesis of (S)-3-(4-Bromophenyl)piperidine has led to the development of several distinct strategies. These can be broadly categorized into resolution-based methods and direct asymmetric synthesis.
The Classical Approach: Racemic Synthesis and Chiral Resolution
The most straightforward, albeit often least efficient, method involves the preparation of a racemic mixture of 3-(4-Bromophenyl)piperidine followed by separation of the enantiomers.
A common route begins with a Suzuki coupling reaction between 3-pyridine boronic acid and a p-nitro- or p-bromo-iodobenzene derivative, followed by reduction of both the nitro group (if present) and the pyridine ring.[9][10]
This technique relies on reacting the racemic amine with a chiral resolving agent, typically a chiral acid like L-tartaric acid, to form a pair of diastereomeric salts.[11] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral acid (e.g., 0.5 equivalents of L-tartaric acid) in the same solvent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of Free Base: Treat the isolated salt with a base (e.g., NaOH or K₂CO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.
-
Extraction: Extract the desired (S)-amine with an organic solvent.
For industrial-scale separation, chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), is often employed.[1][9][10]
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a Chiralpak AD column.[1]
-
Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of an alcohol (e.g., ethanol) and a non-polar solvent (e.g., heptane) or supercritical CO₂ for SFC.[1]
-
Separation: Inject the racemic mixture onto the column and collect the fractions corresponding to each enantiomer as they elute at different retention times.
-
Solvent Removal: Evaporate the solvent from the collected fraction to yield the enantiopure (S)-3-(4-Bromophenyl)piperidine.
Critique: While conceptually simple, resolution methods are inherently inefficient due to the theoretical maximum yield of 50% for the desired enantiomer. Chromatographic methods can be resource-intensive and may not be cost-effective for large-scale production.[1][9]
The Biocatalytic Revolution: Transaminase-Mediated Dynamic Kinetic Resolution
A significant advancement in the synthesis of chiral amines is the use of enzymes. Biocatalytic transamination provides a highly efficient and stereoselective route to the desired (S)-piperidine intermediate.[8][12][13] This process often involves a dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.
The process utilizes a transaminase (TAm) enzyme, which catalyzes the transfer of an amino group from an amino donor (like isopropylamine) to a ketone or aldehyde substrate. In the synthesis of the Niraparib intermediate, a racemic aldehyde surrogate is used. The transaminase selectively converts one enantiomer to the corresponding amine, while the other enantiomer is racemized under the reaction conditions, feeding back into the reaction pool. The resulting chiral amine can then cyclize to form the enantiopure piperidine precursor.[8][13] This method avoids the use of hazardous chemicals and replaces inefficient classical resolution.[8]
Caption: Biocatalytic DKR workflow for the synthesis of the chiral piperidine precursor.
-
Bioreactor Setup: To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., potassium phosphate buffer).
-
Reagent Addition: Add the amino donor (e.g., isopropylamine), the pyridoxal-5'-phosphate (PLP) coenzyme, and the transaminase enzyme (e.g., ATA-302).[8]
-
Substrate Feed: Start a continuous feed of the racemic aldehyde surrogate substrate dissolved in a suitable organic co-solvent (e.g., DMSO).
-
Reaction Monitoring: Maintain the pH and temperature at optimal levels for the enzyme. Monitor the reaction progress by HPLC to track substrate consumption and product formation.
-
Work-up: Once the reaction is complete, quench the reaction and extract the product into an organic solvent.
-
Purification: Purify the resulting enantiopure intermediate (often a lactam) by crystallization.[11]
A Novel Frontier: Rhodium-Catalyzed Asymmetric Synthesis
Recent academic research has uncovered a powerful new method for accessing enantioenriched 3-substituted piperidines from simple pyridine starting materials.[6][14] This approach, demonstrated in a formal synthesis of Niraparib, utilizes a rhodium-catalyzed asymmetric reductive Heck reaction.[7][10]
The strategy involves a three-step sequence:[6][7][10]
-
Partial Reduction of Pyridine: Pyridine is first partially reduced and activated, for example, by forming a phenyl pyridine-1(2H)-carboxylate.[15]
-
Rh-Catalyzed Asymmetric Carbometalation: This is the key stereochemistry-defining step. A chiral rhodium complex, typically formed from a rhodium precursor like [Rh(cod)OH]₂ and a chiral ligand such as (S)-Segphos, catalyzes the coupling of the dihydropyridine intermediate with an arylboronic acid (e.g., 4-bromophenylboronic acid).[15] This proceeds via a reductive Heck-type mechanism to form a 3-substituted tetrahydropyridine with high enantioselectivity.[10]
-
Final Reduction: The resulting tetrahydropyridine is then fully reduced to the desired chiral piperidine.
Caption: Rhodium-catalyzed asymmetric synthesis of the chiral piperidine intermediate.
-
Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox or under argon), charge a reaction vial with the rhodium precursor (e.g., [Rh(cod)OH]₂) and the chiral ligand (e.g., (S)-Segphos).
-
Solvent and Base Addition: Add a solvent mixture (e.g., Toluene:THP:H₂O) followed by an aqueous base (e.g., aq. CsOH). Stir the mixture at an elevated temperature (e.g., 70 °C) to form the active catalyst.
-
Reagent Addition: To the catalyst solution, add the 4-bromophenylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate substrate.
-
Reaction: Maintain the reaction at 70 °C for approximately 20 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. Purify the resulting tetrahydropyridine intermediate by column chromatography.
-
Final Reduction: Subject the purified tetrahydropyridine to standard reduction conditions (e.g., catalytic hydrogenation) to obtain the final (S)-3-(4-Bromophenyl)piperidine.
Part 3: Data Summary & Comparative Analysis
The choice of synthetic route in a pharmaceutical setting is a multi-faceted decision, balancing efficiency, cost, safety, and scalability.
| Metric | Diastereomeric Salt Resolution | Preparative Chiral HPLC/SFC | Biocatalytic DKR | Rh-Catalyzed Asymmetric Synthesis |
| Theoretical Yield | < 50% | ~46%[1] | Up to 100% | High (>80% for key step)[15] |
| Enantiomeric Excess | Moderate to High (requires recrystallization) | > 99%[1] | > 99% | ~96%[15] |
| Key Reagents | Chiral Acid (e.g., Tartaric) | Chiral Stationary Phase | Transaminase, PLP, Amino Donor | Rhodium Precursor, Chiral Ligand |
| Scalability | Established but inefficient | Moderate (throughput can be a bottleneck) | High (well-suited for large bioreactors) | Potentially high, catalyst cost is a factor |
| Green Chemistry | Poor (high solvent use, discards >50% material) | Moderate (solvent recycling is key) | Excellent (enzymatic, aqueous conditions) | Good (catalytic, but uses organic solvents) |
Part 4: From Intermediate to API: The Final Coupling Step
Once the enantiopure (S)-3-(4-Bromophenyl)piperidine is secured, the final stages of the Niraparib synthesis involve coupling it with the indazole core of the molecule.
N-Boc Protection
To prevent side reactions at the piperidine nitrogen during the subsequent coupling step, it is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O).[1]
The Crucial C-N Bond Formation: Copper-Catalyzed N-Arylation
The key fragment coupling is a regioselective, copper-catalyzed N-arylation reaction (an Ullmann-type coupling) between N-Boc-(S)-3-(4-bromophenyl)piperidine and the appropriate indazole-7-carboxamide derivative.[13] The copper catalyst, often in combination with a ligand like 8-hydroxyquinoline, selectively forms the C-N bond at the N2 position of the indazole ring.[11]
Final Deprotection and Salt Formation
The final steps involve the removal of the Boc protecting group under acidic conditions, followed by a salt metathesis reaction to form the desired crystalline tosylate monohydrate salt, which is the stable, marketable form of the drug.[1][13]
Workflow: Final Assembly of Niraparib
Caption: Final synthetic steps from the chiral intermediate to the Niraparib API.
Part 5: Conclusion and Future Outlook
The synthetic journey to (S)-3-(4-Bromophenyl)piperidine showcases the remarkable evolution of chemical synthesis in the pharmaceutical industry. From classical, atom-inefficient resolutions, the field has progressed to highly sophisticated and elegant solutions. The adoption of biocatalysis and the development of novel asymmetric metal-catalyzed reactions represent a paradigm shift towards more efficient, sustainable, and cost-effective manufacturing processes. These advanced methodologies not only provide access to the enantiopure intermediate with exceptional fidelity but also align with the principles of green chemistry by reducing waste and avoiding hazardous reagents. As the demand for complex chiral drugs like Niraparib continues to grow, the continued innovation in asymmetric synthesis will be paramount in delivering life-saving medicines to patients worldwide.
Part 6: References
-
Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1378-1393. --INVALID-LINK--
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. --INVALID-LINK--
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. --INVALID-LINK--
-
Cipla USA Inc. (2018). Processes for the preparation of Niraparib and intermediates thereof. Google Patents. --INVALID-LINK--
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. --INVALID-LINK--
-
A kind of synthetic method for preparing Niraparib. (2017). Google Patents. --INVALID-LINK--
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. MPLS Division. --INVALID-LINK--
-
ResearchGate. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. --INVALID-LINK--
-
Cipla USA Inc. (2018). Processes for the preparation of Niraparib and intermediates thereof. Google APIs. --INVALID-LINK--
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Request PDF. --INVALID-LINK--
-
White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. --INVALID-LINK--
-
Nilaparib intermediate, preparation method and application thereof, and synthesis method of nilapab. (2020). Google Patents. --INVALID-LINK--
-
New Drug Approvals. (2016). Niraparib; MK 4827. --INVALID-LINK--
-
Xiang, B., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-221. --INVALID-LINK--
-
Boussios, S., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Journal of Personalized Medicine, 11(8), 765. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database. --INVALID-LINK--
-
Ng, K., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed. --INVALID-LINK--
-
Moore, K. N., Mirza, M. R., & Matulonis, U. A. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 149(1), 214-220. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
The Stereochemical Mandate: A Comparative Analysis of Racemic and Enantiopure 3-(4-Bromophenyl)piperidine
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its biological destiny. The majority of drugs are chiral, and their interaction with the inherently chiral environment of the human body—receptors, enzymes, and other proteins—is stereospecific.[1][2] Consequently, enantiomers of a chiral drug, while chemically identical in an achiral environment, can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[3][4] One enantiomer may be the active agent (the eutomer), while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for undesirable side effects or toxicity.[4][5]
The U.S. Food and Drug Administration (FDA) recognized this critical distinction with its 1992 policy statement, which mandates that the stereochemical composition of a new drug be well-defined and that the decision to develop a racemate versus a single enantiomer be scientifically justified.[3][6][7] This has driven a paradigm shift towards the development of enantiopure drugs, a practice often termed a "chiral switch" when a single enantiomer is developed from a previously marketed racemate.[5][8]
This guide provides a comprehensive technical examination of 3-(4-Bromophenyl)piperidine, a key chiral intermediate, to illustrate the critical considerations and methodologies involved in progressing from a racemic mixture to a single, high-purity enantiomer. We will explore the synthetic pathways, analytical characterization, and the profound pharmacological implications of this choice, with a specific focus on its role as a precursor to the PARP inhibitor, Niraparib.[9][10]
Part 1: The Synthetic Challenge: Accessing Racemic vs. Enantiopure Material
The first critical step in any drug development program is securing a reliable and scalable source of the active pharmaceutical ingredient (API) or its key intermediates. For a chiral compound like this compound, this presents a fundamental choice: pursue a straightforward synthesis of the racemic mixture followed by a potentially arduous resolution, or invest in a more complex, upfront development of an asymmetric synthesis.
Racemic Synthesis: The Path of Least Resistance
Synthesizing the racemic form is often the most direct route. A common and effective method involves the reduction of a stable precursor, such as a corresponding tetrahydropyridine. This approach is typically high-yielding and utilizes readily available, cost-effective reagents.
Workflow: Racemic Synthesis via Catalytic Hydrogenation
Caption: General workflow for racemic synthesis.
Exemplary Protocol: Synthesis of Racemic this compound
-
Setup: To a solution of 3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) (e.g., 5 mol%).[11]
-
Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Causality Insight: The heterogeneous catalyst (Pd/C) provides a surface for the adsorption of both hydrogen and the alkene moiety of the tetrahydropyridine. This proximity facilitates the syn-addition of hydrogen across the double bond. As the catalyst surface is achiral, it approaches both faces of the double bond with equal probability, resulting in a statistically perfect 50:50 mixture of the (R)- and (S)-enantiomers.
-
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purification via column chromatography or recrystallization provides racemic this compound.
The Enantiopure Imperative: Asymmetric Synthesis and Chiral Resolution
While racemic synthesis is straightforward, it leaves the researcher with a mixture that is often undesirable for clinical development. Two primary strategies exist to obtain the single enantiomer: chiral resolution of the racemate or a direct enantioselective synthesis.
1.2.1. Chiral Resolution: Separating the Mirror Images
Resolution involves separating the two enantiomers from the racemic mixture. This is commonly achieved via two main routes:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.
-
Preparative Chiral Chromatography: Using a chiral stationary phase (CSP) on a larger scale to physically separate the enantiomers. While effective, this can be costly and resource-intensive for large quantities.
1.2.2. Enantioselective Synthesis: Building Chirality Intelligently
The more elegant and often preferred industrial approach is asymmetric synthesis, which creates the desired enantiomer directly. A powerful modern method is the rhodium-catalyzed asymmetric reductive Heck reaction.[10][12]
Workflow: Enantioselective Synthesis vs. Chiral Resolution
Caption: Comparing asymmetric synthesis and chiral resolution pathways.
Exemplary Protocol: Enantioselective Synthesis of (S)-3-(4-Bromophenyl)piperidine
(Adapted from modern Rh-catalyzed methodologies)[10][13]
-
Precursor Synthesis: Prepare phenyl pyridine-1(2H)-carboxylate from pyridine via reduction with NaBH₄ and reaction with phenyl chloroformate.[13]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a vial with a rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral phosphine ligand (e.g., (S)-SEGPHOS). Add appropriate solvents (e.g., toluene, water) and base (e.g., CsOH). Heat the mixture to form the active chiral catalyst complex.
-
Asymmetric Coupling: To the activated catalyst solution, add 4-bromophenylboronic acid followed by the phenyl pyridine-1(2H)-carboxylate precursor. Stir at elevated temperature (e.g., 70°C) for 20-24 hours.
-
Causality Insight: The chiral (S)-SEGPHOS ligand coordinates to the rhodium center, creating a sterically defined, asymmetric catalytic environment. During the carbometalation step, the aryl group is delivered to the dihydropyridine ring from a specific face, dictated by the ligand's geometry. This sterically-controlled approach preferentially forms the (S)-enantiomer of the resulting tetrahydropyridine product, leading to high enantiomeric excess (e.e.).
-
-
Reduction & Isolation: Following the coupling, the resulting N-protected tetrahydropyridine intermediate is reduced (e.g., with H₂ and a catalyst or a hydride source) and deprotected to yield the final product, (S)-3-(4-Bromophenyl)piperidine, with high enantiopurity.
Part 2: Analytical Validation: Proving Stereochemical Identity and Purity
Synthesizing the material is only half the battle. Rigorous analytical methods are required to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final compound.
Distinguishing Enantiomers: The Role of Chiral Chromatography
Enantiomers cannot be distinguished by standard chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this task.[14][15][16] These methods employ a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to different retention times.
Workflow: Chiral HPLC Analysis
Caption: The process of enantiomer separation by chiral HPLC.
Exemplary Protocol: Chiral HPLC Method for Enantiomeric Purity
-
System Preparation: Equip an HPLC system with a suitable chiral column, such as a polysaccharide-based CSP (e.g., Chiralpak® IA, amylose tris(3,5-dimethylphenylcarbamate)).[16][17]
-
Mobile Phase: Prepare an appropriate mobile phase. For polysaccharide columns, mixtures of hexane/isopropanol or pure acetonitrile are often effective.[17]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Data Interpretation:
-
A racemic sample will show two peaks of approximately equal area.
-
An enantiopure or enantioenriched sample will show one major peak and, potentially, a very small peak for the minor enantiomer.
-
The Enantiomeric Excess (e.e.) is calculated from the peak areas (A1 and A2): e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
-
| Parameter | Typical Value | Rationale |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs offer broad applicability for separating chiral amines through a combination of hydrogen bonding, π-π, and steric interactions.[16][17] |
| Mobile Phase | Acetonitrile | A polar organic mobile phase can provide good resolution and peak shape for this type of compound.[17] |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that balances resolution and analysis time. |
| Column Temp. | 25 - 30 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility.[17] |
| Detection | UV at 254 nm | The bromophenyl group provides strong UV absorbance for sensitive detection. |
| Table 1: Exemplary Chiral HPLC Method Parameters |
Macroscopic Chirality: Optical Rotation
A defining physical property of an enantiopure substance is its ability to rotate the plane of polarized light. A polarimeter measures this optical rotation.
| Compound Form | Expected Optical Rotation ([α]D) | Explanation |
| Racemic Mixture | 0° | The equal and opposite rotations of the (R) and (S) enantiomers cancel each other out completely. |
| (S)-Enantiomer | Specific negative value (e.g., -X°) | The pure (S)-enantiomer will rotate light in a specific direction and magnitude under defined conditions (concentration, solvent, temperature). |
| (R)-Enantiomer | Specific positive value (e.g., +X°) | The pure (R)-enantiomer will rotate light with the exact same magnitude as the (S)-enantiomer, but in the opposite direction. |
| Table 2: Comparative Optical Properties |
Part 3: The Pharmacological Divide: Why Enantiopurity Matters
The ultimate justification for the significant effort and resources required to produce an enantiopure compound lies in its biological performance. As a key intermediate for the PARP inhibitor Niraparib, the stereochemistry of this compound is not just an academic detail—it is fundamental to the efficacy and safety of the final drug.[9][10]
Biological systems are homochiral. Enzymes and receptors present a specific three-dimensional binding site to their ligands. An (S)-enantiomer and an (R)-enantiomer will attempt to interact with this chiral pocket, but only one is likely to achieve the optimal multi-point interaction required for high-affinity binding and the desired biological response.[3][4][18]
-
Efficacy: The therapeutic effect of Niraparib is derived from the specific geometry of the (S)-enantiomer of its piperidine core, which correctly orients the molecule within the PARP enzyme's active site. The (R)-enantiomer would not fit correctly and would be expected to be inactive or significantly less potent. Administering a racemate would mean delivering a 50% dose of inactive "isomeric ballast," potentially requiring higher overall doses to achieve the same therapeutic effect.
-
Safety & Toxicology: The distomer (the inactive enantiomer) is not always benign. It may have its own off-target pharmacology, leading to side effects. Furthermore, the two enantiomers can have different metabolic pathways, potentially leading to the formation of unique or toxic metabolites from the undesired isomer.[5] Regulatory agencies require toxicological evaluation of the racemate, and if concerning toxicities arise, individual enantiomers may need to be studied.[7]
-
Pharmacokinetics (PK): Enantiomers can be absorbed, distributed, metabolized, and excreted differently. One isomer may be cleared from the body much faster than the other, leading to a changing ratio of enantiomers in the plasma over time. This complicates dose-response relationships and makes the drug's behavior less predictable. Developing a single enantiomer leads to simpler and more predictable PK profiles.[7]
Conclusion: A Scientifically-Grounded Decision
The journey from a racemic mixture to an enantiopure drug candidate is a hallmark of modern, rational drug design. The case of this compound clearly illustrates this principle. While the racemic synthesis is accessible, it yields a product of limited value for clinical development. The pursuit of the single (S)-enantiomer, whether through resolution or, more efficiently, through asymmetric synthesis, is a scientifically mandated step. It ensures that the final drug product is specific, potent, and possesses the cleanest possible safety and pharmacokinetic profile. The rigorous application of chiral analytical techniques provides the necessary validation, ensuring that what is designed in theory is delivered in practice. For drug development professionals, mastering the principles and techniques of stereochemistry is not optional; it is essential for creating safer and more effective medicines.
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-3-(4-Bromophenyl)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
The 3-(4-Bromophenyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with diverse biological targets. Within this important class of heterocycles, the 3-(4-Bromophenyl)piperidine core has emerged as a particularly valuable building block, most notably as a key intermediate in the synthesis of the potent poly(ADP-ribose)polymerase (PARP) inhibitor, Niraparib.[2][3] This guide provides a comprehensive technical overview of the known and potential biological activities of this compound derivatives. We will delve into the established role of this scaffold in PARP inhibition, explore its potential in other therapeutic areas such as renin inhibition and neuroprotection, and discuss its prospects in antimicrobial and anticancer applications. This document is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics, providing insights into the synthesis, biological evaluation, and structure-activity relationships of this promising chemical scaffold.
The Rise to Prominence: A Key Intermediate for PARP Inhibition
The most significant contribution of the this compound scaffold to modern medicine is its role as a crucial component of Niraparib, a highly potent and selective PARP inhibitor.[2] PARP enzymes are critical for DNA repair, and their inhibition has proven to be a successful strategy in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]
The Synthesis of Niraparib: A Strategic Use of the this compound Core
The synthesis of Niraparib highlights the strategic importance of the (S)-3-(4-Bromophenyl)piperidine intermediate. While specific, proprietary synthetic routes may vary, a general conceptual pathway involves the coupling of the chiral (S)-3-(4-Bromophenyl)piperidine with a suitable indazole moiety. The bromine atom on the phenyl ring serves as a versatile handle for cross-coupling reactions, enabling the construction of the final drug molecule.
Conceptual Synthetic Workflow for Niraparib
Caption: A simplified workflow for the synthesis of Niraparib.
Mechanism of PARP Inhibition
PARP inhibitors, including Niraparib, function by trapping PARP enzymes on damaged DNA. This "trapping" prevents the completion of DNA repair, leading to an accumulation of DNA double-strand breaks. In cancer cells with deficient homologous recombination repair (such as those with BRCA mutations), these unrepaired lesions are lethal, resulting in synthetic lethality.
Simplified Signaling Pathway of PARP Inhibition
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Exploring New Frontiers: Potential Biological Activities of this compound Derivatives
Beyond its established role in oncology, the this compound scaffold holds promise for a range of other therapeutic applications. The following sections explore these potential activities, drawing on data from related piperidine derivatives to inform future research directions.
Renin Inhibition for Hypertension
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and renin inhibitors are an attractive class of antihypertensive agents. Research has shown that piperidine-based scaffolds can be effective nonpeptidomimetic renin inhibitors.[4] For instance, a trans-(3R, 4R)-2-naphthylmethoxy-4-(4-bromophenyl)-piperidine derivative has been investigated as a renin inhibitor.[5] While this highlights the potential of the bromophenylpiperidine moiety, structure-activity relationship (SAR) studies on 3,4-disubstituted piperidines suggest that the precise stereochemistry and substitution pattern are crucial for potent activity.[4]
Future Directions: The this compound core could serve as a starting point for the design of novel renin inhibitors. Exploration of substitutions on the piperidine nitrogen and modifications of the bromophenyl ring could lead to potent and selective compounds.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities.[6][7] For example, certain piperidine derivatives have shown inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1]
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound | Microorganism | Inhibition Zone (mm) at 10mg/mL |
| Compound 1 | Escherichia coli | 6 ± 0.82 |
| Staphylococcus aureus | 17 ± 1.63 | |
| Compound 2 | Escherichia coli | 8 ± 0.82 |
| Staphylococcus aureus | 18 ± 2.94 | |
| Chloramphenicol | Escherichia coli | 28 ± 2.16 |
| (Standard) | Staphylococcus aureus | 19 ± 1.63 |
| Data adapted from a study on piperidine derivatives and is for illustrative purposes.[1] |
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the this compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
Experimental Workflow for Antimicrobial Screening
Caption: A general workflow for the disc diffusion assay.
Neuroprotective Potential in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[8] Piperidine derivatives have been investigated for their neuroprotective effects through various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) and the modulation of neurotransmitter receptors.[9][10] The structural features of the this compound scaffold make it an attractive candidate for targeting the central nervous system. The lipophilicity imparted by the bromophenyl group may facilitate crossing the blood-brain barrier.
Potential Mechanisms of Neuroprotection:
-
Enzyme Inhibition: Derivatives could be designed to inhibit key enzymes implicated in neurodegeneration, such as beta-secretase (BACE1) or monoamine oxidase (MAO).
-
Receptor Modulation: The piperidine nitrogen can be functionalized to interact with various CNS receptors, such as dopamine or serotonin receptors.
-
Activation of Neuroprotective Pathways: Compounds could be designed to activate signaling pathways that promote neuronal survival, such as the TRKB-CREB-BDNF pathway.[11]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound derivatives are limited outside of the context of PARP inhibitors, general principles from related piperidine scaffolds can guide future design efforts.
-
Substitution on the Piperidine Nitrogen: This position is a key vector for modifying the pharmacological properties of piperidine derivatives. The choice of substituent can influence potency, selectivity, and pharmacokinetic properties.
-
Stereochemistry at the 3-Position: The chirality of the 3-position is critical for biological activity, as demonstrated by the use of the (S)-enantiomer in Niraparib.[2]
-
The 4-Bromophenyl Group: The bromine atom can act as a hydrogen bond acceptor and its position on the phenyl ring influences the overall geometry of the molecule. The electronic properties of the phenyl ring can be modulated by introducing other substituents. Interestingly, in the context of farnesyltransferase inhibition, a 2-bromophenyl derivative showed greater potency than a 4-bromophenyl analog, suggesting that the position of the bromine atom is a critical determinant of activity for some targets.[12]
Conclusion and Future Perspectives
The this compound scaffold has firmly established its importance in medicinal chemistry through its central role in the development of the PARP inhibitor Niraparib. This success story underscores the potential of this privileged motif in drug discovery. While its application in oncology is well-documented, the exploration of its utility in other therapeutic areas is still in its nascent stages. The structural and physicochemical properties of this compound derivatives make them attractive candidates for the development of novel renin inhibitors, antimicrobial agents, and neuroprotective compounds. Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by rational drug design and robust biological evaluation. The insights provided in this guide are intended to stimulate further investigation into the therapeutic potential of this versatile and valuable chemical entity.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. (S)-3-(4-Bromophenyl)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 8. Neuroprotective effects of the dopamine agonists pramipexole and bromocriptine in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Evolving Synthesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Arylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The 3-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Its rigid, three-dimensional structure allows for precise orientation of the aryl substituent, facilitating optimal interactions with biological targets. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies to construct this privileged scaffold, offering field-proven insights and detailed protocols for key transformations.
Introduction: The Significance of the 3-Arylpiperidine Core
The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals. The introduction of an aryl group at the 3-position imparts specific conformational constraints and provides a vector for functionalization, leading to compounds with potent and selective activities. Notable examples of drugs featuring the 3-arylpiperidine core include the antipsychotic agent Preclamol and the PARP inhibitor Niraparib, highlighting the therapeutic importance of this structural motif.[1][2][3] The journey to efficiently and stereoselectively synthesize these molecules has been a testament to the ingenuity of synthetic chemists.
The Genesis of 3-Arylpiperidine Synthesis: Classical Approaches
The initial forays into the synthesis of 3-arylpiperidines in the early 1980s relied on established cross-coupling technologies followed by the reduction of a heteroaromatic precursor.[2] These methods, while foundational, often required harsh reaction conditions and offered limited control over stereochemistry.
Nickel-Catalyzed Cross-Coupling of Aryl Grignard Reagents
One of the earliest strategies involved the nickel-catalyzed cross-coupling of an aryl Grignard reagent with a 3-bromopyridine derivative. The resulting 3-arylpyridine was then reduced to the corresponding piperidine. This approach, while effective for accessing a range of aryl-substituted pyridines, suffered from the inherent limitations of using highly reactive Grignard reagents, which are sensitive to moisture and incompatible with many functional groups.
References
- 1. Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines [organic-chemistry.org]
- 2. Rhodium-catalyzed intramolecular, anti-Markovnikov hydroamination. Synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-3-(4-Bromophenyl)piperidine, a Key Intermediate for Niraparib
Introduction
(S)-3-(4-Bromophenyl)piperidine is a critical chiral intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] The stereochemistry at the C3 position of the piperidine ring is crucial for the pharmacological activity of Niraparib. Consequently, the development of efficient and scalable methods to produce this intermediate with high enantiopurity is of significant interest to the pharmaceutical industry. This document provides a detailed overview and protocol for a modern, highly efficient asymmetric synthesis of (S)-3-(4-Bromophenyl)piperidine, moving beyond traditional resolution techniques to a more direct and atom-economical catalytic approach.
Historically, the synthesis of enantiopure 3-substituted piperidines often involved lengthy synthetic sequences, the use of stoichiometric chiral auxiliaries, or classical resolution of racemic mixtures, which is inherently limited to a maximum theoretical yield of 50%.[3][4] More recent advancements, such as biocatalytic resolutions and chiral chromatography, have offered improvements but can present challenges in scalability and cost.[5][6] This application note focuses on a state-of-the-art rhodium-catalyzed asymmetric synthesis that provides high yields and excellent enantioselectivity, representing a significant advancement in the production of this key pharmaceutical intermediate.[7][8][9]
Strategic Overview: Asymmetric Synthesis vs. Classical Resolution
The featured synthetic strategy is a three-step sequence starting from pyridine, as described in recent literature.[9] This method circumvents the need for resolving a racemic mixture by introducing the desired stereochemistry catalytically. The key advantages of this asymmetric approach include:
-
High Enantioselectivity: The use of a chiral phosphine ligand in the rhodium-catalyzed reaction ensures the formation of the desired (S)-enantiomer with high enantiomeric excess (ee).
-
Efficiency: This multi-step, one-pot-friendly approach reduces the number of unit operations and purification steps compared to classical resolution methods.
-
Scalability: The catalytic nature of the key step makes the process more amenable to large-scale production.
Below is a conceptual workflow comparing the modern asymmetric synthesis with a classical resolution pathway.
Caption: A diagram comparing the streamlined modern asymmetric synthesis with the more laborious classical resolution pathway for obtaining the chiral piperidine intermediate.
Detailed Synthetic Protocol
This protocol is based on the rhodium-catalyzed asymmetric reductive Heck reaction methodology.[7][8][9]
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| Pyridine | Sigma-Aldrich | Anhydrous |
| Phenyl Chloroformate | Acros Organics | 98% |
| Sodium Borohydride (NaBH₄) | Alfa Aesar | 98% |
| [Rh(cod)OH]₂ | Strem | 98% |
| (S)-Segphos | Combi-Blocks | 98% |
| 4-Bromophenylboronic Acid | TCI | >98% |
| Cesium Hydroxide (CsOH), 50 wt% in H₂O | Sigma-Aldrich | |
| Palladium on Carbon (Pd/C), 10% | Johnson Matthey | |
| Potassium Hydroxide (KOH) | Fisher | ACS Grade |
| Toluene, Tetrahydrofuran (THF), Methanol | Various | Anhydrous |
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This initial step involves the partial reduction of pyridine to form a dihydropyridine intermediate that is activated for the subsequent cross-coupling reaction.
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate as a white solid.[7]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This is the key enantioselective step where the chiral center is established.
-
In a glovebox or under an inert atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Seal the vial, remove from the glovebox, and purge with argon.
-
Add a solvent mixture of toluene (0.25 mL), THF (0.25 mL), and water (0.25 mL).
-
Add aqueous cesium hydroxide (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) from Step 1.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether (5 mL), and pass through a short plug of silica gel.
-
Wash the silica plug with additional diethyl ether (20 mL) and concentrate the filtrate in vacuo to obtain the crude 3-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate.[7][8]
Step 3: Hydrogenation and Deprotection to (S)-3-(4-Bromophenyl)piperidine
The final step involves the reduction of the remaining double bond and removal of the protecting group to yield the target compound.
-
Dissolve the crude product from Step 2 in methanol.
-
Add 10% Pd/C catalyst (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting residue in methanol and add a solution of potassium hydroxide (excess) in water.
-
Stir the mixture at room temperature until the carbamate deprotection is complete.
-
Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate to yield (S)-3-(4-Bromophenyl)piperidine. Further purification can be achieved by crystallization or chromatography if necessary.[8]
Caption: A step-by-step workflow of the enantioselective synthesis of the target intermediate.
Expected Results and Quality Control
| Parameter | Expected Outcome | Analytical Method |
| Overall Yield | >60% over 3 steps | Gravimetric Analysis |
| Chemical Purity | >98% | HPLC, ¹H NMR, ¹³C NMR |
| Enantiomeric Excess | >95% ee | Chiral HPLC |
| Identity | Consistent with reference spectra for the (S)-enantiomer | Mass Spectrometry, NMR |
Conclusion
The rhodium-catalyzed asymmetric synthesis of (S)-3-(4-Bromophenyl)piperidine offers a robust and highly efficient route to this key Niraparib intermediate.[9] This method provides significant advantages over traditional approaches by delivering the target molecule in high yield and excellent enantiopurity without the need for classical resolution. The protocols outlined in this application note are designed to be scalable and can be adapted for both research and process development settings, enabling the reliable production of this critical pharmaceutical building block.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chiral Resolution of 3-(4-Bromophenyl)piperidine using Tartaric Acid
Abstract
This document provides a comprehensive guide for the chiral resolution of racemic 3-(4-bromophenyl)piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol leverages the classical method of diastereomeric salt crystallization, employing the readily available and effective chiral resolving agent, L-(+)-tartaric acid.[1][2][3] This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines methods for the analysis of enantiomeric purity. The causality behind experimental choices is explained to empower researchers in adapting and optimizing the procedure for their specific needs.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[4] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs. This compound is a crucial chiral building block in the synthesis of numerous bioactive molecules. Its effective resolution into individual enantiomers is a critical step for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Diastereomeric salt crystallization is a robust, scalable, and widely adopted technique for separating enantiomers.[5][6][7] This method involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][8] Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation through fractional crystallization.[6][7][9][10]
Principles of Chiral Resolution via Diastereomeric Salt Formation
The resolution process is predicated on the reaction between the racemic this compound (a mixture of (R)- and (S)-enantiomers) and a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid ((2R,3R)-tartaric acid).[3] This acid-base reaction forms two diastereomeric salts:
-
((R)-3-(4-bromophenyl)piperidine) • ((2R,3R)-tartaric acid)
-
((S)-3-(4-bromophenyl)piperidine) • ((2R,3R)-tartaric acid)
These two diastereomeric salts are not mirror images of each other and thus have distinct physical properties, most critically, different solubilities in a given solvent system.[6][7][8][9] By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution.[9][10] The crystallized salt can then be isolated by filtration. Subsequently, the enantiomerically enriched amine is recovered by basification, which breaks the salt and liberates the free amine.[11][12][13]
Caption: Principle of chiral resolution using a chiral resolving agent.
Experimental Protocols
This section provides a generalized, yet detailed, methodology. Researchers should note that optimal conditions, particularly solvent choice, temperature, and stoichiometry, are substrate-dependent and may require empirical optimization.[6]
Materials and Equipment
| Reagents & Materials | Equipment |
| Racemic this compound | Magnetic stirrer with hotplate |
| L-(+)-Tartaric acid (≥99.5%) | Erlenmeyer flasks / Round-bottom flasks |
| Methanol (Anhydrous) | Reflux condenser |
| Ethanol (Anhydrous) | Buchner funnel and vacuum flask |
| Isopropanol (Anhydrous) | pH meter or pH paper |
| Sodium Hydroxide (NaOH) | Separatory funnel |
| Dichloromethane (DCM) or Ethyl Acetate | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Polarimeter |
| Deionized Water | Chiral HPLC system |
Protocol Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution of Racemate: In an Erlenmeyer flask, dissolve 10.0 g of racemic this compound in a suitable volume of a heated solvent (e.g., 100-150 mL of methanol or ethanol). Stir the solution until all the solid has dissolved.
-
Rationale: The choice of solvent is critical. The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[9] Alcohols like methanol, ethanol, or isopropanol are common starting points for amine resolutions.
-
-
Preparation of Resolving Agent Solution: In a separate flask, dissolve a sub-stoichiometric amount of L-(+)-tartaric acid (e.g., 0.5-0.6 equivalents; approx. 3.1 - 3.7 g) in the minimum amount of the same heated solvent.
-
Rationale: Using a half-equivalent of the resolving agent is a common strategy.[2] It ensures that only one enantiomer preferentially forms the salt and crystallizes, leaving the other enantiomer and the excess of the first in the solution, which can improve the purity of the initial crop of crystals.
-
-
Salt Formation: Slowly add the warm tartaric acid solution to the stirred solution of the racemic amine. Cloudiness or precipitation may occur immediately.
-
Crystallization: Gently heat the combined solution until it becomes clear again. Then, remove the heat source, cover the flask, and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, the flask can be placed in an insulated container.[9]
-
Rationale: A slow cooling rate is crucial for selective crystallization.[9] Rapid cooling can trap impurities and lead to the co-precipitation of the more soluble diastereomer, reducing the enantiomeric purity of the product.
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath or refrigerator (4 °C) for several hours (e.g., 2-4 hours) to maximize the precipitation of the less soluble salt.[9]
Protocol Part B: Isolation and Purification of the Diastereomeric Salt
-
Filtration: Collect the crystallized diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.[9]
-
Rationale: Using a minimal amount of cold solvent is essential to avoid dissolving the desired product crystals.
-
-
Drying: Dry the crystals under vacuum to a constant weight.
-
(Optional) Recrystallization: To enhance diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the same or a different solvent system.[6] The purity should be checked after each recrystallization step.
Protocol Part C: Liberation of the Enantiomerically Enriched Free Base
-
Salt Dissociation: Suspend the dried, diastereomerically pure salt in a mixture of water and an organic extraction solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.[11]
-
Basification: Slowly add an aqueous solution of a base (e.g., 2 M Sodium Hydroxide) dropwise while stirring or shaking, until the aqueous layer is basic (pH > 11).[12][14][15]
-
Rationale: The strong base deprotonates the piperidinium ion of the salt, liberating the free amine, which is soluble in the organic solvent. The tartaric acid is converted to its water-soluble sodium tartrate salt.
-
-
Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the amine.[2]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[12]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound as a free base.
Workflow Visualization
Caption: Experimental workflow for chiral resolution.
Analysis and Quality Control
The success of the resolution must be quantified. The primary analytical methods are polarimetry and, more definitively, chiral High-Performance Liquid Chromatography (HPLC).
Polarimetry
-
Principle: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter measures this optical rotation.
-
Procedure: Prepare a solution of the final product of a known concentration in a suitable solvent (e.g., methanol) and measure the specific rotation ([α]D). Compare the value to the literature value for the pure enantiomer to get a preliminary indication of enantiomeric purity.
Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[4][16][17] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.[4] Polysaccharide-based CSPs are often effective for resolving primary and secondary amines.[4]
-
Generalized Protocol:
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., CHIRALPAK® series).
-
Mobile Phase: A typical mobile phase for normal phase chromatography consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[16]
-
Additive: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.[4][16]
-
Analysis: Dissolve a small sample of the resolved free base in the mobile phase. Inject onto the HPLC system and integrate the peak areas for the two enantiomers.
-
Calculation: Enantiomeric Excess (% e.e.) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Expected Results & Troubleshooting
The following table presents hypothetical data for a successful resolution. Actual yields and e.e. will vary based on the precise conditions employed.
| Parameter | Diastereomeric Salt | Liberated Free Base |
| Yield | 35-45% (based on racemate) | >90% (from salt) |
| Melting Point | Distinct mp, higher than racemate salt | Varies per enantiomer |
| Specific Rotation [α]D | Non-zero value | High value, approaching literature max |
| Enantiomeric Excess (e.e.) | >95% (after one crystallization) | >95% |
Troubleshooting Common Issues:
-
No Crystals Form: The compound may be too soluble. Try a different solvent or solvent mixture, or concentrate the solution. Seeding with a previously obtained crystal can also induce crystallization.[5][18]
-
Oily Precipitate Forms: This often occurs when the solution is supersaturated or cooled too quickly. Re-heat to dissolve and allow for slower cooling.
-
Low Enantiomeric Excess (e.e.): The solubilities of the diastereomeric salts may be too similar in the chosen solvent. Screen other solvents. Alternatively, perform one or more recrystallizations of the diastereomeric salt.[9] The cooling rate might have been too fast.[9]
-
Low Yield: A significant portion of the desired salt may remain in the mother liquor. Concentrate the mother liquor to obtain a second crop of crystals, which may have lower e.e. but can be reprocessed.[9]
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.today [hplc.today]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Topic: High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of 3-(4-Bromophenyl)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The enantiomers of pharmaceutical compounds often exhibit significant differences in pharmacological activity and toxicology, making their separation and quantification a critical step in drug development and quality control.[1][2][3] 3-(4-Bromophenyl)piperidine is a key chiral intermediate in the synthesis of various pharmaceutically active molecules, including the poly(ADP-ribose)polymerase (PARP) inhibitor Niraparib.[4][5][6] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of racemic this compound. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this class of compounds. We will detail the method parameters, explain the scientific rationale behind the selection of the column and mobile phase, and provide a comprehensive protocol for implementation.
Introduction and Scientific Rationale
Chiral chromatography is the cornerstone of enantioselective analysis in the pharmaceutical industry.[2][3] The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP) that engages in transient, stereoselective interactions with the analyte enantiomers.[1] This differential interaction causes one enantiomer to be retained longer on the column, resulting in separation.[1]
For piperidine derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.[7][8] These polymers, coated or immobilized on a silica support, form helical grooves that act as chiral recognition sites.[1] The separation mechanism is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within these chiral cavities.[3]
The analyte, this compound, is a basic compound due to the secondary amine in the piperidine ring. When performing chiral chromatography on such molecules, especially in normal phase mode, it is crucial to suppress unwanted interactions between the basic analyte and acidic silanol groups on the silica support. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is essential for achieving sharp, symmetrical peaks and reproducible retention times.[7][9]
This guide provides a proven method developed based on these principles, ensuring high resolution and accuracy for the enantiomeric analysis of this compound.
Experimental Workflow and Logic
The following diagram outlines the logical flow of the analytical process, from initial sample handling to the final data analysis and reporting.
Caption: Workflow for the enantiomeric separation of this compound.
Detailed Method Protocol
This protocol is designed to be a self-validating system. Adherence to the system suitability requirements ensures the validity of the results for each analytical run.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector. |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel). Other polysaccharide columns like Chiralpak IA or IB may also be suitable and can be screened.[7][8] |
| Chemicals | Racemic this compound (Standard) |
| Solvents | n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade) |
| Additive | Diethylamine (DEA, >99.5% purity) |
| Software | OpenLab CDS or equivalent chromatography data station. |
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v) | Normal phase mode offers excellent selectivity on polysaccharide CSPs. IPA acts as the polar modifier to control retention, while DEA is a crucial additive to ensure good peak shape for the basic analyte.[7][9] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility.[10] |
| Detection | UV at 228 nm | The bromophenyl group provides strong chromophoric activity. 228 nm offers high sensitivity for this analyte.[9] |
| Injection Vol. | 10 µL | Appropriate for analytical scale to avoid column overloading. |
| Run Time | ~20 minutes | Sufficient to allow for the elution of both enantiomers with baseline separation. |
Standard and Sample Preparation
-
Racemic Standard Stock Solution (System Suitability):
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.
-
-
Test Sample Preparation:
-
Prepare test samples at a similar concentration (~1.0 mg/mL) using the mobile phase as the diluent to ensure solvent compatibility and minimize peak distortion.
-
Experimental Procedure
-
System Preparation:
-
Prime all solvent lines to ensure no air is trapped in the system.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution (1.0 mg/mL).
-
Verify the system performance based on the following criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0 . This ensures accurate quantification.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5 . This indicates good peak shape and minimal undesirable secondary interactions.
-
-
-
Analysis of Test Samples:
-
Once the system passes the SST, proceed with the injection of the test samples.
-
Inject a standard or a blank after every 5-10 sample injections to monitor system stability and carryover.
-
Data Analysis and Interpretation
-
Identification: Identify the two enantiomer peaks based on their retention times, which should be consistent with the racemic standard.
-
Resolution (Rs): The chromatography software will calculate the resolution using the formula:
-
Rs = 2(t₂ - t₁)/(w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
-
-
Enantiomeric Purity / Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the peak areas (A₁ and A₂) of the two enantiomers:
-
% ee = |(A₁ - A₂)/(A₁ + A₂)| x 100
-
Expected Results: Under the specified conditions, baseline separation of the two enantiomers is expected. The first eluting peak will be designated Enantiomer 1 and the second, Enantiomer 2. A typical chromatogram will show two sharp, well-resolved peaks with retention times approximately between 10 and 18 minutes.
Conclusion
This application note provides a reliable and highly effective HPLC method for the enantiomeric separation of this compound. The use of a Chiralpak® AD-H column with a modified normal phase eluent delivers excellent resolution and peak shape. This method is suitable for determining enantiomeric purity in research, process development, and quality control environments, ensuring the stereochemical integrity of this critical pharmaceutical intermediate.
References
- 1. eijppr.com [eijppr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-3-(4-Bromophenyl)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Note: Unambiguous Structural Characterization of 3-(4-Bromophenyl)piperidine using 1H and 13C NMR Spectroscopy
Introduction
3-(4-Bromophenyl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a 4-bromophenyl substituent at the 3-position provides a handle for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in pharmaceutical research and development, offering detailed insights into molecular structure, dynamics, and purity.[2][3][4] For regulatory submissions and robust scientific research, unambiguous characterization of novel chemical entities like this compound is paramount. This application note provides a comprehensive guide to the structural elucidation of this compound using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy.
Guiding Principles of NMR for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies.[5][6] This phenomenon, known as resonance, is highly sensitive to the local electronic environment of each nucleus.
Key parameters obtained from NMR spectra that aid in structure determination include:
-
Chemical Shift (δ): The position of a resonance signal in the NMR spectrum, measured in parts per million (ppm). It is indicative of the electronic environment of the nucleus. Electronegative atoms and aromatic rings, for instance, can significantly influence the chemical shift of nearby nuclei.[7]
-
Integration: The area under a resonance signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei, which results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angles.
-
Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons.
By systematically analyzing these parameters, a detailed and unambiguous picture of the molecular structure can be constructed.[4][7]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal standard for referencing the chemical shift scale to 0 ppm.
-
Sample Filtration: If any particulate matter is present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Temperature | 298 K | 298 K |
Data Processing and Spectral Interpretation
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier Transform. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shift to the internal standard (TMS).
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring. The piperidine ring exists in a dynamic equilibrium of chair conformations, which can lead to complex splitting patterns for the ring protons.[8]
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2', H-6' | 7.40-7.50 | Doublet | 2H | Protons ortho to the bromine atom on the aromatic ring. |
| H-3', H-5' | 7.05-7.15 | Doublet | 2H | Protons meta to the bromine atom on the aromatic ring. |
| H-2ax, H-6ax | 3.00-3.20 | Multiplet | 2H | Axial protons on the carbons adjacent to the nitrogen, deshielded by the nitrogen atom.[9] |
| H-2eq, H-6eq | 2.60-2.80 | Multiplet | 2H | Equatorial protons on the carbons adjacent to the nitrogen. |
| H-3 | 2.90-3.10 | Multiplet | 1H | Methine proton at the point of substitution, deshielded by the aromatic ring. |
| H-4ax, H-5ax | 1.80-2.00 | Multiplet | 2H | Axial protons on the piperidine ring. |
| H-4eq, H-5eq | 1.60-1.80 | Multiplet | 2H | Equatorial protons on the piperidine ring. |
| NH | 1.50-2.50 | Broad Singlet | 1H | The N-H proton signal is often broad and its chemical shift is concentration and solvent dependent. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the conformational equilibrium of the piperidine ring.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Expected Chemical Shifts:
| Carbon(s) | Approximate Chemical Shift (δ, ppm) | Rationale |
| C-1' | ~142 | Quaternary aromatic carbon attached to the piperidine ring. |
| C-4' | ~120 | Quaternary aromatic carbon attached to the bromine atom. |
| C-2', C-6' | ~132 | Aromatic carbons ortho to the bromine atom. |
| C-3', C-5' | ~129 | Aromatic carbons meta to the bromine atom. |
| C-2, C-6 | ~47 | Carbons adjacent to the nitrogen in the piperidine ring.[1] |
| C-3 | ~41 | Carbon bearing the bromophenyl substituent. |
| C-4 | ~32 | Piperidine ring carbon. |
| C-5 | ~25 | Piperidine ring carbon.[1] |
Workflow for Structural Elucidation
The following diagram illustrates the systematic workflow for the NMR characterization of this compound.
Figure 1. Workflow for the NMR-based structural characterization.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and non-destructive method for the complete structural characterization of this compound. By carefully analyzing the chemical shifts, integration, and coupling patterns, the precise connectivity of the atoms in the molecule can be determined with high confidence. This application note serves as a detailed protocol and guide for researchers and scientists involved in the synthesis and analysis of novel piperidine-based compounds for drug discovery and development. For more complex structures or to confirm stereochemistry, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC may be employed.[7][10]
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. moravek.com [moravek.com]
- 3. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. NMR spectroscopy (Pharmaceutical analysis) | PPTX [slideshare.net]
- 6. Comparison Between 1D and 2D NMR Techniques.pdf [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Application Notes & Protocols: Strategic Implementation of 3-(4-Bromophenyl)piperidine in Suzuki-Miyaura Cross-Coupling Reactions for Accelerated Drug Discovery
Abstract
The 3-arylpiperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the synthesis of these vital structures, offering a versatile and functional group-tolerant approach to constructing carbon-carbon bonds.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(4-bromophenyl)piperidine as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters that ensure high-yield, reproducible synthesis of diverse 3-arylpiperidine derivatives.
Introduction: The Significance of the 3-Arylpiperidine Scaffold and the Suzuki-Miyaura Reaction
The piperidine ring is a foundational heterocyclic scaffold in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in three-dimensional space.[2][6] Specifically, the 3-arylpiperidine structural motif is a cornerstone in the design of agents targeting the central nervous system (CNS), among other therapeutic areas.[7][8][9]
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and substituted aromatic compounds.[10] Its power lies in the palladium-catalyzed cross-coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[3][11] The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks, making it an indispensable tool in the drug discovery workflow.[4] this compound is a readily available and highly valuable starting material, with the bromine atom serving as an excellent handle for introducing molecular diversity through Suzuki-Miyaura coupling.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki-Miyaura coupling reactions. The generally accepted catalytic cycle involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][11]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[3][10][11] This is often the rate-determining step of the reaction.[10]
-
Transmetalation : The next step is transmetalation, where the organic group from the organoboron species is transferred to the palladium center.[10][11] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species, thereby promoting the transfer of the aryl group to the palladium.[12][13]
-
Reductive Elimination : The final step is reductive elimination, in which the two organic ligands on the Pd(II) complex couple to form the new carbon-carbon bond of the desired biaryl product.[3][11] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a wide range of 3-arylpiperidine derivatives from this compound.
General Considerations and Reagent Selection
-
Palladium Catalyst : A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[3][11] For aryl bromides, catalysts with bulky, electron-rich phosphine ligands, such as XPhos or SPhos, often provide excellent results, especially with challenging substrates.[14]
-
Ligand : If using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand is required. The choice of ligand is critical and can significantly impact reaction efficiency.[3] Bulky, electron-rich phosphines are generally preferred for the coupling of aryl bromides.[15]
-
Base : An inorganic base is essential for the transmetalation step.[12] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] The choice of base can influence the reaction rate and selectivity.[13]
-
Solvent : A variety of organic solvents are suitable, often in combination with water.[10] Common solvent systems include dioxane/water, THF/water, and toluene/water.[3][10] The solvent can affect catalyst stability and reaction selectivity.[16]
-
Inert Atmosphere : Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst.[3]
Protocol for the Synthesis of 3-(4'-Methyl-[1,1'-biphenyl]-4-yl)piperidine
This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 90 °C for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4'-methyl-[1,1'-biphenyl]-4-yl)piperidine.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes a range of conditions that can be employed for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 |
| 2 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 12 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 110 | 10 |
Potential Challenges and Troubleshooting
While the Suzuki-Miyaura coupling is a highly reliable reaction, certain challenges may arise.
-
Dehalogenation : A common side reaction is the dehalogenation of the aryl bromide starting material, leading to the formation of 3-phenylpiperidine.[3] This can often be mitigated by ensuring a thoroughly degassed reaction mixture and using a high-purity palladium catalyst.
-
Homocoupling : Homocoupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen.[3] Again, maintaining an inert atmosphere is crucial to minimize this side reaction.
-
Protodeboronation : Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[3] Using milder bases or anhydrous conditions may be necessary in such cases.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 3-arylpiperidine derivatives, which are of significant interest in drug discovery. By utilizing this compound as a readily accessible building block and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. youtube.com [youtube.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Alkylation of 3-(4-Bromophenyl)piperidine for Drug Discovery
Abstract
The 3-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly in neuroscience and oncology.[1][2] The nitrogen atom of the piperidine ring serves as a critical "vector" for molecular elaboration; its substitution pattern profoundly influences a compound's potency, selectivity, solubility, and metabolic stability. This guide provides a detailed technical overview and actionable protocols for the N-alkylation of 3-(4-bromophenyl)piperidine, a versatile intermediate. We will explore the mechanistic underpinnings of two primary synthetic strategies—reductive amination and direct alkylation—offering field-proven insights to guide reaction selection, optimization, and troubleshooting for researchers in drug development.
Strategic Importance of N-Alkylation
The this compound moiety is a privileged structure in drug discovery.[3] The aryl group provides a handle for further modification (e.g., via Suzuki or Buchwald-Hartwig couplings), while the piperidine nitrogen offers a direct route to modulate pharmacokinetics and pharmacodynamics.[4][5] N-alkylation allows for the introduction of a vast array of side chains, from simple methyl groups to complex polycyclic systems, enabling chemists to fine-tune a molecule's properties to achieve the desired therapeutic profile.
The choice of N-alkylation strategy is paramount and depends on the desired substituent, the scale of the reaction, and the presence of other functional groups. Below is a decision-making workflow to guide this selection process.
Caption: Decision workflow for selecting an N-alkylation strategy.
Method 1: Reductive Amination
Reductive amination is a robust and highly versatile one-pot method for forming carbon-nitrogen bonds.[6] It proceeds via the initial formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective hydride reagent.[7]
Expertise & Experience: The "Why"
Why Sodium Triacetoxyborohydride? While stronger reducing agents like sodium borohydride (NaBH₄) can reduce the iminium ion, they can also directly reduce the starting aldehyde or ketone, leading to side products and lower yields.[6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is a milder and more selective reagent.[8] Its hydride delivery is significantly slower for ketones and aldehydes but rapid for the protonated iminium ion intermediate.[9] This selectivity is crucial for the efficiency of the one-pot procedure. The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it the reagent of choice for this transformation.[8]
The Role of pH: The reaction is typically performed under mildly acidic conditions (pH ~5-6).[10] This is a critical balance. The acid catalyzes the formation of the iminium ion by protonating the intermediate carbinolamine, facilitating the loss of water. However, excessive acidity can protonate the parent piperidine, rendering it non-nucleophilic. Acetic acid is often added or is generated in situ from NaBH(OAc)₃, maintaining the optimal pH range.
Mechanistic Overview
The reaction proceeds in two key stages: iminium ion formation and subsequent hydride reduction.
Caption: Mechanism of Reductive Amination.
Detailed Protocol: N-Benzylation
This protocol describes the N-benzylation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and 1,2-dichloroethane (DCE) to make a ~0.1 M solution.
-
Reagent Addition: Add benzaldehyde (1.1 equiv) to the solution and stir for 20 minutes at room temperature.
-
Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 equiv). The reaction may become slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting piperidine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical and straightforward method involving the reaction of the piperidine nucleophile with an electrophilic alkyl halide (or sulfonate) in an Sₙ2 reaction.[11]
Expertise & Experience: The "Why"
Choice of Base and Solvent: The reaction generates a hydrohalic acid (e.g., HBr) as a byproduct, which protonates the starting piperidine, forming an unreactive ammonium salt and halting the reaction.[12] Therefore, a base is required to scavenge this acid. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive and easily removed during workup.[12] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the cations while leaving the nucleophile relatively "bare," accelerating the Sₙ2 reaction.[13]
Controlling Over-alkylation: A potential side reaction is the quaternization of the newly formed tertiary amine product by another equivalent of the alkyl halide. While this is generally slower than the initial alkylation of the secondary amine, it can be minimized by using a slight excess of the piperidine starting material or by adding the alkyl halide slowly to the reaction mixture.[12]
Mechanistic Overview
This reaction follows a standard bimolecular nucleophilic substitution (Sₙ2) pathway.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
Protocol for the preparation of 3-(4-Bromophenyl)piperidine-2,6-dione
An Application Note and Detailed Protocol for the Preparation of 3-(4-Bromophenyl)piperidine-2,6-dione
Introduction
This compound-2,6-dione, also known as 3-(4-bromophenyl)glutarimide, is a pivotal chemical scaffold in modern medicinal chemistry and drug development. It serves as a foundational building block for a class of molecules known as Cereblon (CRBN) E3 ligase modulators. These modulators are integral to the design of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The bromophenyl moiety provides a versatile handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse libraries of targeted protein degraders.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound-2,6-dione. The described method is based on the classical and robust approach of forming the glutarimide ring from its corresponding dicarboxylic acid anhydride. We will detail the preparation of the key intermediate, β-(4-bromophenyl)glutaric acid anhydride, followed by its amidation and subsequent thermal cyclization to yield the target imide. The causality behind experimental choices, safety considerations, and methods for characterization are explained to ensure reproducibility and success.
Overall Reaction Scheme
The synthesis is a two-stage process starting from β-(4-bromophenyl)glutaric acid:
-
Dehydration: β-(4-bromophenyl)glutaric acid is first converted to its cyclic anhydride via thermal dehydration.
-
Imide Formation: The resulting anhydride is then reacted with an ammonia source, followed by heating, to form the final product, this compound-2,6-dione.
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| β-(4-Bromophenyl)glutaric Acid | C₁₁H₁₁BrO₄ | 287.11 | ≥97% | Sigma-Aldrich | Starting material. |
| Concentrated Ammonia Solution | NH₃ | 17.03 | 28-30% | Fisher Scientific | Corrosive, pungent odor. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for recrystallization. |
| Deionized Water | H₂O | 18.02 | High Purity | - | Used for workup and recrystallization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR | Drying agent. |
| Celite® | - | - | - | Sigma-Aldrich | Filter aid. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Rotary evaporator
-
Büchner funnel and filter flasks
-
Glass fritted funnel
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Analytical balance
-
NMR spectrometer, Mass spectrometer (for characterization)
Experimental Protocol
Workflow Visualization
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
This protocol is adapted from established methods for glutarimide synthesis.[3]
Part 1: Preparation of β-(4-Bromophenyl)glutaric Anhydride
-
Note: This step can be skipped if the anhydride is commercially available. The preparation is included for completeness.
-
Place 28.7 g (0.1 mol) of β-(4-bromophenyl)glutaric acid into a 250 mL round-bottom flask.
-
Heat the flask in an oil bath at 150-160 °C under a mild vacuum for 2-3 hours. Water will be seen distilling from the solid.
-
The reaction is complete when the solid has fully melted and resolidified, and no more water is evolved.
-
Allow the flask to cool to room temperature. The resulting solid is β-(4-bromophenyl)glutaric anhydride and can be used in the next step without further purification.
Part 2: Synthesis of this compound-2,6-dione
-
Amidation: To the flask containing the crude β-(4-bromophenyl)glutaric anhydride (~26.9 g, 0.1 mol), slowly add 100 mL of concentrated aqueous ammonia solution (28-30%) at room temperature.
-
Expert Insight: The addition is exothermic. Perform this step in a well-ventilated fume hood and consider using an ice bath to moderate the initial temperature rise. The anhydride will dissolve as it reacts with ammonia to form the ammonium salt of the corresponding amide-acid.
-
-
Fit the flask with a magnetic stir bar and heat the reaction mixture in an oil bath at 60-70 °C for 2 hours with gentle stirring. This ensures the complete ring-opening of the anhydride.
-
Solvent Removal: Remove the solvent by evaporation on a rotary evaporator under reduced pressure. The bath temperature should be kept below 80 °C to avoid premature decomposition. Continue until a solid or viscous residue is obtained.
-
Thermal Cyclization: Heat the residue in the flask using an oil bath set to 185 °C. Maintain this temperature for 2.5 to 3 hours.
-
Causality: At this high temperature, the amide-acid intermediate undergoes intramolecular condensation, eliminating a molecule of water to form the stable six-membered imide ring. This is the key cyclization step.
-
-
Purification: Allow the reaction mixture to cool to room temperature. The crude product will be a dark solid.
-
Dissolve the crude solid in a minimum amount of hot dimethylformamide (DMF).
-
To the hot DMF solution, add deionized water dropwise until the solution becomes persistently cloudy.
-
Heat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 DMF/water, followed by cold water to remove residual DMF.
-
Dry the product under vacuum at 60 °C overnight.
-
Expected Yield: 70-80%
-
Appearance: White to off-white crystalline solid.[4]
-
Melting Point: Approximately 180 °C.[3]
Mechanism of Imide Formation
The conversion of the anhydride to the imide proceeds via a two-step nucleophilic acyl substitution mechanism.
Caption: Mechanism of glutarimide ring formation.
-
Nucleophilic Attack: Ammonia (NH₃), a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the cyclic anhydride. This breaks the C-O bond within the ring, leading to a ring-opened intermediate.
-
Intermediate Formation: The initial attack forms a tetrahedral intermediate which quickly collapses to yield a stable amide-carboxylate salt. Upon workup or heating, this forms the amide-acid.
-
Intramolecular Cyclization: Upon strong heating (~185 °C), the nitrogen atom of the primary amide acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid. This reaction is a dehydration condensation, eliminating a molecule of water and forming the stable six-membered piperidine-2,6-dione (glutarimide) ring.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons of the 4-bromophenyl group (two doublets), the methine and methylene protons of the piperidine ring, and a broad singlet for the N-H proton of the imide.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will display signals for the two distinct carbonyl carbons of the imide, along with the aromatic and aliphatic carbons.
-
Mass Spectrometry (ESI): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₀BrNO₂: 268.11 g/mol ).[4]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps, especially those involving concentrated ammonia and heating DMF, must be performed in a well-ventilated chemical fume hood. Concentrated ammonia is corrosive and has a pungent, irritating odor. DMF is a skin and respiratory irritant.
-
Thermal Hazards: Use caution when working with the oil bath at high temperatures. Ensure the apparatus is securely clamped.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides - Google Patents [patents.google.com]
- 4. This compound-2,6-DIONE | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Bromophenyl)piperidine
Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The 3-arylpiperidine scaffold is a privileged structure in numerous pharmaceuticals, making a reliable and high-yielding synthesis paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent methods in modern organic synthesis involve the formation of the C-C or C-N bond to the piperidine ring. Key strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Coupling of a piperidine-derived organoboron reagent with 1,4-dibromobenzene or a protected 3-bromopiperidine with 4-bromophenylboronic acid.
-
Buchwald-Hartwig Amination: Intramolecular cyclization of an appropriately substituted amino-aryl halide or intermolecular coupling of piperidine with a brominated precursor.
-
-
Grignard and Organolithium Reactions: Addition of a 4-bromophenyl Grignard or organolithium reagent to a suitable piperidone derivative, followed by reduction.
-
Reduction of a Pyridine Precursor: Synthesis of 3-(4-bromophenyl)pyridine followed by catalytic hydrogenation of the pyridine ring.
Each of these methods presents a unique set of challenges and optimization parameters. This guide will focus on troubleshooting issues related to these common synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing causative explanations and actionable protocols.
Scenario 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question: My Suzuki-Miyaura/Buchwald-Hartwig reaction for the synthesis of this compound is resulting in a low yield or complete failure. What are the primary factors to investigate?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge and can often be attributed to a few critical factors. A systematic approach to troubleshooting is essential.
Initial Checks & Root Causes:
-
Inert Atmosphere: The palladium(0) catalytic species is highly sensitive to oxygen, which can lead to catalyst deactivation through oxidation.[1]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are paramount. Water can hydrolyze organoboron reagents in Suzuki couplings and can affect the activity of the base in both reactions.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) pre-catalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1]
-
Base Selection and Strength: The choice of base is crucial for the efficiency of the catalytic cycle. An inappropriate base can lead to incomplete reaction or side product formation.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of 3-(4-Bromophenyl)piperidine
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. As an intermediate in the synthesis of pharmaceuticals like the PARP inhibitor Niraparib, ensuring the purity of this compound is paramount.[1][2][3] This document provides in-depth, experience-driven insights in a question-and-answer format to address specific issues you may encounter in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound, and what are the key challenges associated with them?
The two most prevalent strategies for synthesizing this compound involve:
-
Catalytic Hydrogenation of 3-(4-Bromophenyl)pyridine: This is a widely used method due to the commercial availability of the starting pyridine derivative. The primary challenge is achieving complete reduction of the pyridine ring without causing unwanted side reactions, particularly de-bromination.[4]
-
Asymmetric Synthesis via Rhodium-Catalyzed Reductive Heck Reaction: This modern approach allows for the enantioselective synthesis of specific stereoisomers, such as (S)-3-(4-Bromophenyl)piperidine, which is a key intermediate for Niraparib.[2][5][6] Challenges here include catalyst handling, optimization of reaction conditions to ensure high enantioselectivity, and removal of the metal catalyst from the final product.
The choice of route often depends on the desired stereochemistry, scale of the reaction, and available resources.
Q2: I am performing the catalytic hydrogenation of 3-(4-Bromophenyl)pyridine and my final product is showing an impurity with a mass corresponding to 3-phenylpiperidine. What is happening and how can I prevent it?
This is a classic case of hydrodebromination , a common side reaction in the catalytic hydrogenation of aryl halides.
Causality: The palladium or platinum catalyst used for the hydrogenation of the pyridine ring can also catalyze the cleavage of the carbon-bromine bond, with hydrogen acting as the reducing agent. This results in the formation of 3-phenylpiperidine as a significant impurity.
Troubleshooting & Prevention:
-
Catalyst Selection: While Pd/C is a common hydrogenation catalyst, it is also highly active for dehalogenation. Consider using a less active catalyst or a modified one. Rhodium on carbon (Rh/C) or platinum oxide (PtO₂) can sometimes offer better selectivity.[4][7]
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can promote hydrodebromination. Try reducing the pressure to the minimum required for the pyridine ring reduction.
-
Control Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation. Perform the reaction at or near room temperature if the reaction kinetics allow.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Use of Additives: In some cases, adding a mild base like triethylamine can suppress hydrodebromination by neutralizing any acidic byproducts that may promote the side reaction.[7]
Verification Protocol:
-
Set up small-scale parallel reactions to screen different catalysts (e.g., Pd/C, PtO₂, Rh/C).
-
For each catalyst, test a range of hydrogen pressures (e.g., 1 atm, 50 psi, 100 psi).
-
Monitor the reactions at regular intervals using HPLC to determine the ratio of the desired product to the debrominated impurity.
-
Select the conditions that provide the highest selectivity for this compound.
Q3: My synthesis involves an N-protected piperidine intermediate (e.g., Boc-protected). What are the potential impurities related to the protecting group?
N-protecting groups like tert-Butoxycarbonyl (Boc) are frequently used to control reactivity during the synthesis. However, they can be a source of impurities.
Common Impurities & Causes:
-
Incomplete Deprotection: If the deprotection step (typically with a strong acid like TFA or HCl) is incomplete, you will have residual N-Boc-3-(4-Bromophenyl)piperidine in your final product.
-
Side Reactions During Deprotection: Strong acids can sometimes lead to side reactions on the bromophenyl ring, although this is less common. More significantly, if the reaction mixture is not properly quenched and neutralized, the final product may be isolated as a salt (e.g., hydrochloride or trifluoroacetate salt), which can affect its physical properties and subsequent reactions.
-
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate: In syntheses targeting Niraparib, this impurity can arise from the starting materials or side reactions.[1]
Troubleshooting & Prevention:
-
Ensure Complete Deprotection: Monitor the deprotection reaction by TLC or LC-MS until no starting material is observed. If the reaction stalls, consider extending the reaction time or using a stronger acidic solution.
-
Proper Work-up: After deprotection, it is crucial to neutralize the excess acid with a base (e.g., NaHCO₃, NaOH) and extract the free base form of the product into an organic solvent. Ensure the aqueous layer's pH is basic before extraction.
-
Purification: Flash column chromatography is often effective at separating the N-protected intermediate from the deprotected product due to their significant difference in polarity.
Q4: I am using a Suzuki-Miyaura coupling to form the C-C bond between a piperidine derivative and a bromophenyl group. What are the common byproducts I should look out for?
While not the most direct route to the title compound, Suzuki-Miyaura coupling is a powerful tool for forming aryl-heterocycle bonds and the principles apply to related syntheses. Common impurities include:
-
Homocoupling Products: Both the boronic acid/ester and the aryl halide can couple with themselves to form biphenyl and bipyridyl impurities, respectively.[8]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of unsubstituted piperidine.[8]
-
Dehalogenation: The aryl bromide can be reduced to bromobenzene.[8]
-
Residual Palladium Catalyst: Palladium is toxic and must be removed to very low levels in pharmaceutical intermediates.[8]
Troubleshooting & Prevention:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants, the choice of palladium catalyst, ligand, and base to minimize side reactions.[9]
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling.
-
Purification:
-
Chromatography: Column chromatography is generally effective for removing homocoupled byproducts.
-
Palladium Scavengers: Use commercially available scavengers to remove residual palladium.
-
Crystallization: Recrystallization can be an effective final purification step to remove trace impurities.[10]
-
Impurity Profile and Analytical Data
The following table summarizes the common impurities, their potential sources, and recommended analytical techniques for detection.
| Impurity Name | Structure | Common Source | Recommended Analytical Technique |
| 3-(4-Bromophenyl)pyridine | Starting Material | Incomplete hydrogenation | HPLC, GC-MS |
| 3-Phenylpiperidine | Byproduct | Hydrodebromination during hydrogenation | HPLC, LC-MS |
| N-Protected-3-(4-Bromophenyl)piperidine | Intermediate | Incomplete deprotection | HPLC, LC-MS |
| Positional Isomers (e.g., 2- or 4-(4-Bromophenyl)piperidine) | Byproduct | Impure starting materials or non-selective synthesis | HPLC with a suitable column and method, NMR |
| Residual Solvents (e.g., Toluene, THF, Methanol) | Process-related | Incomplete removal after reaction/work-up | GC-HS (Headspace Gas Chromatography) |
| Residual Palladium/Rhodium | Process-related | Catalyst from hydrogenation or coupling steps | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound. Method optimization will be required based on the specific impurities present.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Lab-Scale Recrystallization for Purification
Recrystallization can be a highly effective method for removing minor impurities, especially isomers and byproducts with different polarities.
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or toluene).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the purity of the recrystallized material by HPLC.
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic route via hydrogenation and highlights the points where key impurities can be formed.
Caption: Synthetic pathway and common impurity formation points.
References
- 1. Niraparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic" by Sourabh Mishra, Sedef Karabiyikoglu et al. [digitalcommons.library.tmc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Enantiomeric Excess in Chiral Resolution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (ee). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues in your chiral resolution experiments, whether they are chromatographic or crystallization-based.
Introduction: The Challenge of Enantioselectivity
The separation of enantiomers is a critical and often formidable task in pharmaceutical development and chemical synthesis.[1][2] Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation dependent on creating a chiral environment where they interact differently.[2][3] This guide provides a systematic, question-and-answer approach to troubleshoot the common pitfalls that lead to poor resolution and low enantiomeric excess.
Section 1: Is Your Analytical Method Trustworthy? First, Validate Your Measurement.
Before optimizing your synthesis or resolution, you must have absolute confidence in your analytical method. An unoptimized chromatographic method can falsely report low enantioselectivity.[4]
Q1: My reaction is yielding a low ee%. How do I know if the problem is my reaction or my HPLC/SFC analysis?
Answer: This is the most critical first step. You must rigorously validate your analytical method before troubleshooting the reaction itself.[4]
The primary test is to analyze a true racemic (50:50) mixture of your compound.
-
Expected Result: You should observe two distinct, baseline-separated peaks of equal area (Rs > 1.5 is ideal).[1]
-
Troubleshooting: If you see a single peak, co-eluting peaks, or peaks with significant tailing, your analytical method is not suitable for accurately determining the ee and requires optimization.[4][5]
Protocol 1: Analytical Method Validation with a Racemic Standard
-
Prepare a Racemic Standard: Synthesize or purchase a sample known to be racemic. Prepare a solution at a known concentration (e.g., 1 mg/mL) in your mobile phase.[6]
-
Initial Screening: If you haven't already, screen a set of chiral stationary phases (CSPs). Polysaccharide-based columns (cellulose or amylose derivatives) are a versatile starting point as they are effective for over 90% of chiral separations.[1][5]
-
Analyze the Standard: Inject the racemic standard onto your chosen chiral column.
-
Evaluate the Chromatogram:
-
Resolution (Rs): Is there baseline separation between the two peaks? An Rs value greater than 1.5 is the goal.
-
Peak Area Ratio: Are the areas of the two peaks within a narrow margin of each other (e.g., 49:51 to 51:49)?
-
Peak Shape: Are the peaks symmetrical (tailing factor close to 1)? Poor peak shape can interfere with accurate integration.[5]
-
Q2: How is enantiomeric excess (ee) calculated from a chromatogram, and what are common pitfalls?
Answer: Enantiomeric excess is a measure of the purity of a chiral sample.[7] It is calculated from the peak areas of the major and minor enantiomers in the chromatogram.
Formula: ee% = |(% Major Enantiomer) - (% Minor Enantiomer)|[7]
Alternatively, using the areas from the chromatogram: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[8]
Common Pitfalls:
-
Poor Integration: If peaks are not baseline resolved or exhibit significant tailing, the software's integration can be inaccurate, leading to erroneous area calculations and an incorrect ee.
-
Detector Saturation: If the concentration of the major enantiomer is too high, it can saturate the detector, leading to a non-linear response and an underestimation of its peak area. Ensure your sample concentration is within the linear range of your detector.
-
Hidden Impurities: A peak that appears to be the minor enantiomer could, in fact, be an achiral impurity co-eluting with it. Always run an achiral analysis to confirm the purity of your sample.
Section 2: Troubleshooting Chromatographic Separations (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the gold standards for enantiomeric analysis.[1][9] Poor resolution is typically traced back to the column, mobile phase, or temperature.
Q3: I have selected a chiral column, but I'm getting poor or no separation. What should I adjust first?
Answer: The mobile phase composition is the most powerful parameter for optimizing a chiral separation after selecting a column. The mechanism of chiral separation relies on the formation of transient diastereomeric complexes between the analytes and the CSP.[10] The mobile phase directly influences these interactions.
Mobile Phase Optimization Workflow
Caption: A systematic workflow for mobile phase optimization.
-
Alcohol Modifier: In normal phase and SFC, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) have a profound impact.[11] Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between your analyte and the CSP. Screen different alcohols first.
-
Modifier Concentration: Increasing the alcohol percentage increases the mobile phase strength, which typically reduces retention time but may also decrease resolution.[11] Systematically vary the concentration (e.g., from 10% to 40%) to find the optimal balance.
-
Additives for Acidic/Basic Analytes: For acidic or basic compounds, achieving good peak shape and resolution is often impossible without an additive.[12]
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[13] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the CSP, which can significantly enhance resolution.
Q4: How does temperature affect my chiral separation?
Answer: Temperature is a complex parameter with a non-intuitive impact on chiral separations. The relationship between temperature and resolution is governed by thermodynamics (ΔH° and ΔS°).
-
General Rule: In most cases, decreasing the temperature improves chiral resolution .[14][15] Lower temperatures enhance the stability of the transient diastereomeric complexes formed on the CSP, increasing selectivity.[13]
-
Exceptions: Occasionally, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[16] This unusual behavior can occur if a change in temperature induces a conformational change in the polysaccharide-based chiral selector.[16]
Therefore, temperature should be used as a tool for optimization. If you are struggling with resolution, try analyzing your sample at a lower temperature (e.g., 10-15°C).
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Typical Range (°C) |
| Resolution (Rs) | Generally Increases[14] | Generally Decreases (with exceptions)[16] | 5 - 40[17] |
| Retention Time (k') | Increases | Decreases[14] | N/A |
| Backpressure | Increases | Decreases | N/A |
Q5: My column's performance has degraded over time, showing peak tailing and loss of resolution. Can it be saved?
Answer: Yes, it is often possible to restore the performance of a chiral column, particularly immobilized polysaccharide-based CSPs.[5][18] Performance degradation can occur after many injections, especially when using aggressive mobile phases or additives.[18]
This degradation is often due to strongly adsorbed impurities or a slow conformational change of the CSP. A rigorous washing or "regeneration" procedure can often resolve this.
Protocol 2: General Chiral Column Regeneration (for Immobilized CSPs)
Warning: These procedures are ONLY for immobilized chiral columns (e.g., CHIRALPAK® IA, IB, IC). Using these solvents on coated columns will irreversibly destroy them.[18][19] Always consult your column manufacturer's specific instructions.
-
Initial Flush: Flush the column with a mid-polarity solvent like Ethanol or Isopropanol for at least 30 minutes to remove the current mobile phase.[19]
-
Strong Solvent Wash: Use a strong, "extended-range" solvent to strip strongly retained contaminants. Common regeneration solvents include:
-
N,N-dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Flush with one of these solvents for 2-4 hours at a reduced flow rate.[19]
-
-
Rinse: Flush again with the intermediate solvent (Ethanol/Isopropanol) for at least an hour to remove the strong solvent.[19]
-
Re-equilibration: Equilibrate the column with your mobile phase for an extended period (2-4 hours, sometimes longer) until you have a stable baseline.[5]
-
Performance Check: Inject your racemic standard to confirm that resolution and peak shape have been restored.
Section 3: Sample-Related Issues
The way you prepare and introduce your sample can significantly impact the quality of your chiral separation.
Q6: Can the solvent I dissolve my sample in affect the separation?
Answer: Absolutely. This is a common and often overlooked problem. The ideal practice is to always dissolve your sample in the mobile phase.[6][20]
When you inject a sample dissolved in a solvent that is much stronger than the mobile phase, it creates a localized pocket of strong solvent at the head of the column. This can cause the analytes to travel a short distance without interacting with the CSP, leading to peak distortion, broadening, or splitting, which compromises resolution.[20]
-
If your sample is insoluble in the mobile phase:
-
Use the smallest possible injection volume.
-
For immobilized columns, you can explore a wider range of solvents. However, be aware that solvents like DMSO or DMF can still cause peak distortion.[20]
-
For coated columns, you must avoid solvents like THF, acetone, DCM, and ethyl acetate, as they will dissolve the stationary phase.[6][21]
-
Q7: My sample contains an acidic (or basic) compound, but it's formulated as a salt. How does this affect solubility and separation?
Answer: The salt form can significantly impact solubility. You can often improve solubility by converting the salt to its free acid or free base form in your sample diluent.
-
For a basic compound that is an acid salt (e.g., a hydrochloride salt): Add a small amount of a base (e.g., 0.1% DEA) to your sample solvent. This will neutralize the salt and form the free base, which is typically more soluble in organic solvents.[6]
-
For an acidic compound that is a basic salt (e.g., a sodium salt): Add a small amount of an acid (e.g., 0.1% TFA) to your sample solvent to generate the more soluble free acid.[6]
Section 4: Troubleshooting Crystallization-Based Resolution
For larger-scale separations, diastereomeric salt formation and crystallization are common methods. Poor ee in this context points to issues with thermodynamics, kinetics, or solid-phase purity.
Q8: I'm performing a resolution via diastereomeric salt formation, but the resulting enantiomeric excess is low. What's going wrong?
Answer: This classic technique relies on the different physical properties (primarily solubility) of the diastereomeric salts formed between your racemate and a chiral resolving agent.[22][23] Low ee points to one of several potential issues:
-
Incomplete Crystallization or Co-precipitation: The two diastereomeric salts may have very similar solubilities under your chosen conditions, causing the undesired diastereomer to co-precipitate with the desired one.
-
Kinetically vs. Thermodynamically Controlled Crystallization: The salt that crystallizes fastest (kinetic product) may not be the most stable or least soluble one (thermodynamic product). If you allow the crystallization to proceed for too long, the system may equilibrate to a less pure solid state.[24]
-
Poor Choice of Solvent: The solvent is critical. It must provide a significant solubility difference between the two diastereomeric salts.
-
Inadequate Purity of Resolving Agent: The chiral resolving agent must be enantiomerically pure. Any contamination with the opposite enantiomer will lead to the formation of the undesired diastereomer, directly lowering the maximum possible ee.
Troubleshooting Crystallization
Caption: Logical flow for troubleshooting diastereomeric salt crystallization.
-
Solvent Screening: This is paramount. Screen a variety of solvents with different polarities.
-
Temperature Optimization: Experiment with different cooling rates and final temperatures. Sometimes, a slow, controlled cooling process is necessary to prevent the kinetic product from crashing out.
-
Time Study: Sample the solid precipitate at different time points (e.g., 1 hour, 4 hours, 12 hours, 24 hours) and analyze the ee of the liberated enantiomer. This will tell you if you are isolating the kinetic or thermodynamic product.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. chiraltech.com [chiraltech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. study.com [study.com]
- 9. selvita.com [selvita.com]
- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 11. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fagg-afmps.be [fagg-afmps.be]
- 18. chiraltech.com [chiraltech.com]
- 19. chiraltech.com [chiraltech.com]
- 20. chiraltech.com [chiraltech.com]
- 21. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Side-product formation in the synthesis of Niraparib from 3-(4-Bromophenyl)piperidine
Technical Support Center: Niraparib Synthesis
From the Desk of the Senior Application Scientist: Troubleshooting Side-Product Formation in the Buchwald-Hartwig Coupling of 3-(4-Bromophenyl)piperidine
Welcome to the technical support guide for the synthesis of Niraparib. This document is designed for researchers, chemists, and process development professionals who are utilizing the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with 2H-indazole-7-carboxamide. While this reaction is a powerful tool for C-N bond formation, it is not without its challenges.[1][2] This guide addresses the most common side-products encountered during this synthesis, providing mechanistic insights, troubleshooting strategies, and optimized protocols to enhance yield and purity.
The core transformation involves the coupling of an aryl bromide with an amine, a reaction that is highly dependent on the delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent system.[2][3] An imbalance in these components can lead to competing reaction pathways, resulting in the formation of undesired impurities that can complicate downstream processing and compromise the quality of the final active pharmaceutical ingredient (API).
Overview: The Target Reaction Pathway
The desired synthesis of the Niraparib precursor proceeds via the Buchwald-Hartwig amination catalytic cycle. Understanding this primary pathway is crucial for diagnosing deviations that lead to side-products.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions & Troubleshooting
Question 1: Why am I observing a significant biaryl impurity (homocoupling product) in my reaction?
Answer: You are likely observing the formation of 4,4'-bis(piperidin-3-yl)-1,1'-biphenyl, a product of the palladium-catalyzed homocoupling of your this compound starting material. This side-reaction is a known competitor to the desired cross-coupling pathway.[4][5]
Mechanism of Formation: Homocoupling can occur through several mechanisms. One common pathway involves the reaction of two arylpalladium(II) bromide intermediates (Ar-Pd(II)-Br) or via a reductive coupling process.[6][7] This is often promoted by conditions that either slow down the C-N reductive elimination step or facilitate the interaction between two palladium-bound aryl groups. Insufficiently controlled reaction conditions, such as high temperatures or issues with catalyst activity, can favor this pathway.[4][8]
Caption: Formation of the biaryl homocoupling product.
Troubleshooting & Mitigation:
| Parameter | Cause for Homocoupling | Recommended Action |
|---|---|---|
| Catalyst/Ligand | Low catalyst activity or inappropriate ligand choice can slow the main cycle. | Screen different phosphine ligands. Bulky, electron-rich ligands often accelerate reductive elimination of the desired product, outcompeting homocoupling.[9] Ensure the Pd precatalyst is fully activated to Pd(0). |
| Base | A base that is too weak may not efficiently deprotonate the amine, allowing Ar-Pd(II)-Br to accumulate. | Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[10][11] |
| Temperature | Excessively high temperatures can promote side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). Monitor progress by HPLC or LC-MS. |
| Concentration | High concentration of the aryl bromide can favor the bimolecular homocoupling reaction. | Maintain a controlled concentration of the aryl bromide. Consider slow addition of the aryl bromide to the reaction mixture if the problem persists. |
Question 2: My mass spec shows a product corresponding to the loss of bromine but no coupling. What is happening?
Answer: This side-product is 3-phenylpiperidine, resulting from a process called hydrodehalogenation (or simply dehalogenation). In this reaction, the bromine atom on your starting material is replaced by a hydrogen atom.[12]
Mechanism of Formation: Hydrodehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species.[12] This hydride can be generated from various sources in the reaction mixture, including the amine starting material, residual water, or the solvent (especially alcohols). The Ar-Pd(II)-Br intermediate can then react with the Pd-H species, or a related pathway can lead to the reductive elimination of Ar-H.[1]
Caption: Formation of the hydrodehalogenated side-product.
Troubleshooting & Mitigation:
| Parameter | Cause for Dehalogenation | Recommended Action |
|---|---|---|
| Solvent/Reagents | Presence of adventitious water or other hydride sources. | Use anhydrous solvents and ensure all reagents are thoroughly dried. Avoid alcoholic solvents if dehalogenation is a major issue. |
| Base | Certain bases or impurities within the base can act as hydride donors. | Use a high-purity base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are sometimes less prone to generating hydrides than alkoxides, but their strength must be sufficient for the amination.[12] |
| Atmosphere | Incomplete inerting of the reaction vessel. | Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) to prevent side reactions involving oxygen or moisture. Degas the solvent and reaction mixture thoroughly. |
| Ligand | The ligand can influence the stability of Pd-H species and the rate of reductive elimination. | Ligands that promote rapid C-N coupling can minimize the lifetime of intermediates susceptible to dehalogenation. Consider screening ligands if this is a persistent issue. |
Question 3: I'm observing a high molecular weight impurity that seems to be a dimer of my product. What could it be?
Answer: This is likely a diarylamine impurity. It forms when a molecule of the desired Niraparib precursor, which still contains a secondary amine (the indazole N-H), acts as a nucleophile and couples with a second molecule of this compound.
Mechanism of Formation: The formation of a diarylamine is essentially a second Buchwald-Hartwig amination occurring on the product.[13] After the first C-N bond is formed, the resulting product can compete with the starting indazole amine for the catalyst. This is more likely to happen if the reaction is run for an extended period after the primary amine has been consumed, or if there is a large excess of the aryl bromide.
Troubleshooting & Mitigation:
| Parameter | Cause for Diarylamine Formation | Recommended Action |
|---|---|---|
| Stoichiometry | Excess of this compound. | Use a stoichiometry close to 1:1, or a slight excess of the indazole nucleophile. This ensures the aryl bromide is consumed before it can react with the product. |
| Reaction Time | Prolonged reaction times after full consumption of the starting amine. | Monitor the reaction closely by HPLC. Quench the reaction as soon as the limiting reagent (preferably the aryl bromide) is consumed. |
| Catalyst Loading | Very high catalyst loading might accelerate the secondary coupling reaction. | Optimize catalyst loading to the lowest effective level (typically 0.5-2 mol%). |
| Ligand Choice | The ligand can influence the relative rates of the first and second amination. | Sterically hindered ligands can sometimes disfavor the coupling of the bulkier product amine over the smaller starting amine.[14] |
Protocol: Optimized Conditions for Minimizing Side-Products
This protocol provides a robust starting point for the Buchwald-Hartwig amination step in Niraparib synthesis, designed to minimize the formation of common side-products.
Materials:
-
This compound (1.0 eq)
-
2H-indazole-7-carboxamide (1.05-1.1 eq)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Reagent Addition: Add 2H-indazole-7-carboxamide followed by this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with Argon to ensure a completely inert atmosphere.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours. Pay close attention to the consumption of the this compound starting material.
-
Workup: Once the aryl bromide is consumed, cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and perform an aqueous extraction to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Optimization of 3-Arylpiperidine Synthesis
The 3-arylpiperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals targeting a wide range of diseases, from neuropsychiatric disorders to cancer.[1][2] Its synthesis, particularly in an enantiomerically pure form, presents significant challenges that can impede drug discovery and development timelines. This guide provides field-proven insights and systematic troubleshooting strategies to navigate the complexities of these reactions.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific, frequently encountered problems during the synthesis of 3-arylpiperidines. The solutions are based on mechanistic principles and established optimization protocols.
Problem 1: Low or No Reaction Yield/Conversion
A low yield of the desired 3-arylpiperidine is one of the most common issues. The root cause often lies in the deactivation of the catalyst or the degradation of key reagents.
Q: My rhodium-catalyzed asymmetric coupling reaction is showing low conversion, even after extended reaction times. What are the likely causes and how can I fix it?
A: Low conversion in Rh-catalyzed systems for 3-arylpiperidine synthesis is typically traced back to three primary factors: catalyst integrity, reagent quality, or suboptimal concentration.
-
Cause A: Catalyst Inactivation/Inhibition
-
The "Why": The nitrogen lone pair on the pyridine substrate (or the 3-arylpiperidine product) can act as a ligand, coordinating to the rhodium metal center.[3] This coordination can inhibit or completely shut down the catalytic cycle, preventing turnover.
-
The Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can shield the metal center, sterically hindering the binding of the pyridine nitrogen and promoting the desired catalytic pathway.[3]
-
Inert Atmosphere: Rhodium catalysts and their associated phosphine ligands are highly sensitive to oxygen. Ensure your entire setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[3][4]
-
Catalyst Loading: As a last resort, a modest increase in catalyst loading can sometimes overcome partial inhibition, though this should be carefully optimized to balance cost and efficiency.[3]
-
-
-
Cause B: Poor Reagent Quality
-
The "Why": Arylboronic acids, common coupling partners, are susceptible to degradation over time, particularly through protodeboronation, especially if they are heterocyclic in nature.[5] This reduces the effective concentration of your nucleophile.
-
The Solution:
-
Verify Reagent Purity: Use freshly purchased or properly stored arylboronic acids. If in doubt, verify the purity by NMR or another suitable analytical technique.
-
Handling Precautions: Handle all air- and moisture-sensitive reagents under strictly inert conditions to prevent degradation.[4]
-
-
-
Cause C: Suboptimal Reaction Concentration
-
The "Why": Bimolecular reactions, such as the initial steps of a cross-coupling cycle, are highly dependent on the concentration of the reactants. If the concentration is too low, the reaction rate can drop significantly.
-
The Solution: In optimized Rh-catalyzed systems, concentrations around 1 M have been shown to be effective. A significant drop in concentration (e.g., to 0.5 M) can lead to poor conversion with recovery of starting material.[2][5]
-
Below is a workflow to systematically troubleshoot low reaction yield.
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Problem 2: Low Enantioselectivity in Asymmetric Synthesis
Achieving high enantiomeric excess (ee) is critical for pharmaceutical applications. Low or inconsistent ee values can render a synthesis route unviable.
Q: I'm getting good conversion in my asymmetric synthesis, but the enantiomeric excess (ee) of my 3-arylpiperidine is low. What should I investigate?
A: Low enantioselectivity points to issues with the chiral environment of the reaction. The purity of the chiral ligand and the reaction temperature are the most critical parameters to scrutinize.
-
Cause A: Impure Chiral Ligand
-
The "Why": The enantiomeric purity of the chiral ligand directly dictates the maximum possible ee of the product. Even small amounts of the opposite enantiomer of the ligand can catalyze the formation of the undesired product enantiomer, eroding the overall ee.
-
The Solution:
-
Verify Ligand Purity: Always use ligands from a reputable source with a guaranteed high enantiomeric purity (>99% ee).
-
Proper Storage: Store chiral ligands under appropriate conditions (typically cold and under an inert atmosphere) to prevent degradation or racemization.
-
-
-
Cause B: Incorrect Reaction Temperature
-
The "Why": The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers. This difference is often temperature-dependent. Higher temperatures can provide enough energy to overcome the preferential lower-energy pathway, leading to the formation of both enantiomers and thus a lower ee.
-
The Solution:
-
-
Cause C: Inaccurate Analytical Method
-
The "Why": Before extensive optimization, it is crucial to ensure that the method used to measure the ee (typically chiral HPLC or SFC) is accurate and reproducible. Poor peak resolution or incorrect integration can give misleading results.
-
The Solution:
-
Validate Method: Develop a robust chiral separation method. If possible, validate it using a racemic sample of the product to ensure both enantiomers are well-resolved.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to optimize for a Rh-catalyzed asymmetric synthesis of 3-arylpiperidines?
A1: The most impactful parameters are the choice of chiral ligand, the base, the solvent system, and the temperature. A systematic optimization is crucial. For the synthesis of 3-substituted tetrahydropyridines from arylboronic acids, a combination of a specific bisphosphine ligand with aqueous Cesium Hydroxide (CsOH) as the base in a mixed solvent system (e.g., THP:Toluene:H₂O) at 70°C was found to be optimal, yielding high conversion and enantioselectivity.[2][5] Deviations from these optimized conditions often lead to reduced yield and/or ee.[2][5]
Q2: I am observing significant formation of a homocoupled (Ar-Ar) byproduct from my arylboronic acid. How can I minimize this?
A2: Homocoupling of boronic acids in cross-coupling reactions is often promoted by the presence of molecular oxygen.[3]
-
Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Maintain Inert Conditions: Keep the reaction vessel under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
-
Ligand Screening: Certain phosphine ligands are better at promoting the desired cross-coupling pathway over homocoupling. Screening a panel of bulky, electron-donating ligands can often identify a system that minimizes this side reaction.[3]
Q3: Are there alternative strategies to rhodium catalysis for synthesizing 3-arylpiperidines?
A3: Yes, several other effective methods exist, which can be advantageous depending on the desired substitution pattern and available starting materials.
-
Zincke Imine Intermediates: A versatile strategy involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates.[6][7][8] This method allows for the synthesis of a diverse range of N-(hetero)arylpiperidines.[6][7][8]
-
Reduction of Dihydropyridines: A two-step process involving the construction of a 4-aryl-1,4-dihydropyridine followed by diastereoselective hydrogenation can provide access to trans-3,4-disubstituted piperidines.[9]
-
Grignard Addition and Dehydroxylation: A straightforward two-step synthesis involves the Grignard addition of an arylmagnesium bromide to a piperidin-3-one derivative, followed by acidic dehydroxylation.[10]
The relationship between key parameters and desired outcomes is visualized below.
Caption: Key reaction parameters and their influence on critical synthesis outcomes.
Optimized Reaction Conditions & Protocols
Table 1: Optimization of Rh-Catalyzed Asymmetric Synthesis
The following table summarizes data adapted from the optimization of a Rh-catalyzed asymmetric carbometalation to form a key tetrahydropyridine intermediate.[2][5]
| Entry | Deviation from Standard Condition | Conversion (%) | ee (%) |
| 1 | None (1 M concentration) | 95 (81% yield) | 96 |
| 2 | 0.5 M instead of 1 M | 60 | 96 |
| 3 | Different Bisphosphine Ligand (L2) | 43 | N/A |
| 4 | Different Bisphosphine Ligand (L3) | <5 | N/A |
| 5 | Different Bisphosphine Ligand (L4) | 25 | N/A |
Standard Conditions: Phenyl pyridine-1(2H)-carboxylate (1 equiv), phenylboronic acid (3 equiv), [Rh(cod)(OH)]₂ (3 mol%), Ligand L1 (7 mol%), aq. CsOH (2 equiv), THP:Tol:H₂O (1:1:1), 70 °C, 20 h.[5]
Protocol: General Procedure for Rh-Catalyzed Asymmetric Synthesis
This protocol is a representative example for the synthesis of a 3-aryl-tetrahydropyridine intermediate.[5]
-
Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)(OH)]₂, 0.015 mmol, 3 mol%) and the chiral bisphosphine ligand (0.035 mmol, 7 mol%) to a flame-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the N-activated pyridine derivative (e.g., phenyl pyridine-1(2H)-carboxylate, 0.5 mmol, 1 equiv) and the arylboronic acid (1.5 mmol, 3 equiv).
-
Solvent and Base: Add the solvent mixture (e.g., THP:Toluene, 1:1, 0.5 mL) followed by the aqueous base (e.g., aq. CsOH, 1 mmol, 2 equiv in 0.25 mL H₂O).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the optimized temperature (e.g., 70 °C).
-
Monitoring: Stir the reaction for the required time (e.g., 20 h), monitoring progress by TLC or LCMS if desired.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-tetrahydropyridine.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming challenges in the scale-up of 3-(4-Bromophenyl)piperidine synthesis
An essential intermediate in pharmaceutical synthesis, 3-(4-Bromophenyl)piperidine is crucial for the development of various therapeutics, including PARP inhibitors used in oncology.[1] However, scaling up its synthesis from the laboratory bench to industrial production is fraught with challenges that can impact yield, purity, and overall process efficiency.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and overcome the common hurdles in the scale-up synthesis of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Section 1: The Synthetic Landscape: Core Process and Scale-Up Bottlenecks
The most prevalent synthetic route to this compound involves the catalytic hydrogenation of 3-(4-bromophenyl)pyridine. This process, while conceptually simple, requires careful control over numerous parameters to be successful at scale. The reaction involves the reduction of the pyridine ring to a piperidine ring in the presence of a catalyst and a hydrogen source, typically under acidic conditions which activate the heteroaromatic ring towards reduction.
Common Challenges in Scale-Up:
-
Reaction Stagnation: Incomplete conversion of the starting material is a frequent issue.
-
Impurity Profile: The formation of byproducts, particularly through debromination, can complicate purification.
-
Catalyst Performance: Catalyst deactivation or poisoning can lead to sluggish and inefficient reactions.
-
Downstream Processing: Isolation and purification of the final product to meet stringent pharmaceutical standards can be challenging.
Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section is designed to provide direct, actionable solutions to specific problems you may encounter during your experiments.
Reaction Optimization and Execution
Question: My hydrogenation reaction has stalled with significant starting material remaining. What are the likely causes and how can I drive it to completion?
Answer: A stalled hydrogenation reaction is a common scale-up issue that can often be traced back to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation or Poisoning:
-
The "Why": The active sites on your catalyst can be blocked by impurities (poisons) or the catalyst may have lost its intrinsic activity.[2][3] Common poisons include sulfur compounds or other nitrogen-containing heterocycles that may be present in your starting material or solvents.[2] Improper storage or handling of the catalyst can also lead to deactivation.[2]
-
The "How-To":
-
Use High-Purity Reagents: Ensure your 3-(4-bromophenyl)pyridine and solvents are of high purity to avoid introducing catalyst poisons.
-
Fresh Catalyst: If you suspect deactivation, it is often best to start with a fresh batch of catalyst.[4]
-
Inert Handling: Handle pyrophoric catalysts like Raney Nickel, and to a lesser extent palladium on carbon, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
-
-
Insufficient Hydrogen Availability:
-
The "Why": The reaction rate is dependent on the effective concentration of hydrogen at the catalyst surface. Poor agitation or insufficient hydrogen pressure can limit this.[2]
-
The "How-To":
-
Increase Agitation: Vigorous stirring is crucial to ensure the solid catalyst is suspended and there is good mass transfer between the gas (hydrogen), liquid (substrate/solvent), and solid (catalyst) phases.[2]
-
Increase Hydrogen Pressure: Within the safety limits of your reactor, increasing the hydrogen pressure can enhance the reaction rate.[2]
-
-
-
Suboptimal Temperature:
-
The "Why": Like most chemical reactions, hydrogenation has an optimal temperature range. If the temperature is too low, the reaction kinetics will be slow. Conversely, excessively high temperatures can promote side reactions or catalyst degradation.[2]
-
The "How-To": Gently heating the reaction may be necessary.[2][4] A systematic temperature optimization study is recommended for your specific scale and reactor.
-
Question: I am observing a significant amount of the debrominated byproduct, 3-phenylpiperidine. How can I suppress this side reaction?
Answer: Hydrodehalogenation, or debromination in this case, is a well-known side reaction in the hydrogenation of aryl halides. The choice of catalyst is the most critical factor in mitigating this issue.
-
Catalyst Selection:
-
The "Why": Palladium-based catalysts (e.g., Pd/C) are known to be highly active for hydrodehalogenation. Platinum (Pt) and Rhodium (Rh) catalysts generally show a lower propensity for this side reaction.
-
The "How-To":
-
Switch to a Different Catalyst: Consider using platinum on carbon (Pt/C) or rhodium on a support like alumina (Rh/Al2O3). These are often the preferred catalysts for reducing substrates containing aryl halides.
-
Catalyst Modifiers: In some advanced applications, the catalyst can be modified with additives that selectively poison the sites responsible for dehalogenation. However, this requires significant process development.
-
-
-
Reaction Conditions:
-
The "Why": Harsher reaction conditions, such as high temperatures and pressures, can favor the thermodynamics and kinetics of the debromination reaction.
-
The "How-To":
-
Milder Conditions: Aim for the mildest conditions (lowest temperature and pressure) that still provide an acceptable reaction rate.
-
-
Work-up and Purification Challenges
Question: I am struggling with the purification of the final product. What are the best strategies to achieve high purity?
Answer: Achieving the high purity required for pharmaceutical intermediates often necessitates a multi-pronged approach to purification.
-
Crystallization:
-
The "Why": Crystallization is a powerful purification technique that relies on the differential solubility of the desired product and its impurities in a given solvent system.
-
The "How-To":
-
Solvent Screening: A thorough solvent screen is essential. Ideal solvents will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. Common solvents for this type of compound include alcohols (isopropanol, ethanol) and non-polar solvents (heptane, toluene), or mixtures thereof.
-
Controlled Cooling: A slow, controlled cooling rate is critical for the formation of a pure crystalline solid. Rapid cooling can trap impurities within the crystal lattice.
-
-
-
Salt Formation and Recrystallization:
-
The "Why": The free base of this compound may be an oil or have poor crystallization properties. Converting it to a salt (e.g., hydrochloride or hydrobromide) often yields a more crystalline solid that is easier to purify by recrystallization.
-
The "How-To":
-
Form the Salt: Treat a solution of the crude free base with an appropriate acid (e.g., HCl in isopropanol).
-
Recrystallize the Salt: Recrystallize the resulting salt from a suitable solvent system.
-
Liberate the Free Base (if necessary): If the free base is required for the subsequent synthetic step, the purified salt can be neutralized with a base and extracted.
-
-
Section 3: Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 3-(4-bromophenyl)pyridine
-
Reactor Charging: In a high-pressure reactor, charge 3-(4-bromophenyl)pyridine and a suitable solvent (e.g., methanol, acetic acid).
-
Inerting: Seal the reactor and perform several nitrogen purge cycles to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the catalyst (e.g., 5% Pt/C).
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure.
-
Reaction: Stir the mixture vigorously at the desired temperature.
-
Monitoring: Monitor the reaction's progress by analyzing samples using techniques like HPLC or GC.
-
Work-up:
-
Once the reaction is complete, cool the reactor to ambient temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet.[5]
-
Process the filtrate as required (e.g., solvent removal, basification, extraction).
-
Section 4: Visualizing the Process
The following flowchart illustrates the key steps and decision points in the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Section 5: Quantitative Data Summary
The choice of catalyst has a profound impact on the outcome of the hydrogenation. The following table summarizes the general characteristics of common catalysts for this transformation.
| Catalyst | Relative Activity | Propensity for Debromination | Typical Solvents |
| Pd/C | High | High | Alcohols, Ethyl Acetate |
| Pt/C | Moderate-High | Low | Alcohols, Acetic Acid |
| Rh/Al2O3 | Moderate | Very Low | Alcohols, Acetic Acid |
| Raney Ni | High | Moderate | Alcohols |
References
Technical Support Center: Efficient Removal of Residual Palladium Catalyst from 3-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium catalyst from the synthesis of 3-(4-Bromophenyl)piperidine. This guide provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve the high levels of purity required for pharmaceutical applications. As Senior Application Scientists, we understand that simply following a procedure is not enough; this resource is designed to explain the "why" behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my this compound synthesis so critical?
Residual palladium from cross-coupling reactions, such as the Suzuki-Myaura coupling often used to synthesize aryl-piperidine scaffolds, is a significant concern in pharmaceutical development.[1] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[2] Palladium is classified as a metal of significant toxicological concern, and its presence can also interfere with downstream chemistry and compromise the stability and efficacy of the final drug product.[3][4]
Q2: I've performed a Suzuki-Miyaura coupling to synthesize this compound. What are the most common and effective methods to remove the palladium catalyst?
Several methods are widely employed, each with its own advantages and suitability depending on the specific context of your reaction. The most common are:
-
Adsorption: This involves using a solid-supported material with a high affinity for palladium.[5]
-
Recrystallization: This classic purification technique can be highly effective, especially when the palladium impurities have different solubility profiles than your product.[5][10] The choice of solvent is critical for success.
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, simple filtration through a filter aid like Celite® can be effective.[5][11]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[5][11]
Q3: My initial attempts at palladium removal have been inconsistent. What factors could be influencing the efficiency of the process?
Inconsistent palladium removal is a common challenge. Several factors can contribute to this variability:
-
The nature of the palladium species: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., nanoparticles, soluble complexes) in the crude reaction mixture.[1] Different removal methods have varying efficiencies for different palladium species.
-
The presence of ligands: Phosphorus-based ligands, commonly used in Suzuki couplings, can form stable complexes with palladium, making it more difficult to remove.
-
The properties of your product: this compound contains a nitrogen atom which can act as a ligand and coordinate with palladium, effectively "hiding" it from scavengers.[3]
-
Inconsistent work-up procedures: Variations in the initial reaction work-up can lead to different palladium species being present in the crude product, affecting the performance of the chosen removal method.[5]
Troubleshooting Guide
Issue 1: After treatment with a metal scavenger, I still have high levels of residual palladium.
Underlying Cause: The chosen scavenger may not be optimal for the specific palladium species present, or the scavenging conditions may not be ideal. The nitrogen atom in the piperidine ring of your product can also compete with the scavenger for binding to palladium.
Troubleshooting Steps:
-
Screen a panel of scavengers: Test different types of scavengers (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one for your system.[5][8]
-
Optimize scavenging conditions: Experiment with temperature, reaction time, and the amount of scavenger used. A slightly elevated temperature (e.g., 40-60 °C) and longer stirring times (1-18 hours) can improve efficiency.[5]
-
Consider a pre-treatment step: A mild oxidation or reduction step before adding the scavenger can sometimes convert various palladium species into a single, more easily removed form.[5]
-
Combine scavengers: In some cases, a combination of two different scavengers can be more effective than a single one.[3]
Issue 2: I'm losing a significant amount of my this compound product during the palladium removal process.
Underlying Cause: Your product may be adsorbing to the solid support of the scavenger or activated carbon, or it may be co-precipitating during recrystallization.
Troubleshooting Steps:
-
Optimize the amount of adsorbent: Use the minimum effective amount of scavenger or activated carbon to minimize non-specific binding of your product.[12]
-
Thoroughly wash the solid support: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.[5]
-
Adjust the solvent system: The solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[12]
-
Optimize recrystallization conditions: If using recrystallization, carefully select a solvent system that maximizes the solubility of your product at high temperatures and minimizes its solubility at low temperatures, while keeping the palladium impurities dissolved in the mother liquor.[10][12]
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Metal Scavenger
This protocol provides a general procedure for using a silica-based scavenger. The optimal scavenger and conditions should be determined experimentally.
Materials:
-
Crude this compound containing residual palladium
-
Selected metal scavenger (e.g., SiliaMetS® Thiol, DMT)[8][9]
-
Suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate)
-
Celite® or suitable filter paper
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[5]
-
Scavenger Addition: Add the selected metal scavenger (typically 2-4 molar equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[4]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for palladium removal.
Materials:
-
Crude this compound containing residual palladium
-
Activated Carbon (e.g., Darco® KB-B)[3]
-
Suitable organic solvent (e.g., Toluene, THF)
-
Celite®
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent.[5]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for a specified period (e.g., 1.5-18 hours).[12]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[12]
-
Washing: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[12]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.[12]
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method.[12]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Metal Scavengers | 100 - 1000+ | < 1 - 10 | High selectivity, effective for various Pd species.[1][8] | Higher cost, potential for product loss via adsorption.[12] |
| Activated Carbon | 100 - 500 | < 5 - 20 | Cost-effective, widely applicable.[3][6] | Can require higher loading, may adsorb product.[3] |
| Recrystallization | 50 - 200 | < 10 | Can be highly effective, removes other impurities.[5][10] | Solvent selection can be challenging, may not be effective for all Pd species.[2] |
Visualization of Workflows
Diagram 1: Decision Tree for Selecting a Palladium Removal Strategy
Caption: Decision tree for selecting a palladium removal strategy.
Diagram 2: General Workflow for Palladium Scavenging
Caption: General experimental workflow for palladium removal.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arborassays.com [arborassays.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Preventing racemization during the synthesis of (S)-3-(4-Bromophenyl)piperidine
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral piperidines, such as (S)-3-(4-Bromophenyl)piperidine, is a critical process in pharmaceutical development, as these structural motifs are prevalent in a wide array of bioactive molecules.[1][2][3] Maintaining the desired stereochemistry throughout the synthesis is paramount, as the opposite enantiomer may exhibit different pharmacological activity or even toxicity. This guide provides in-depth troubleshooting for common issues encountered during the synthesis of (S)-3-(4-Bromophenyl)piperidine, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing significant racemization of the desired (S)-enantiomer. What are the most likely causes?
A1: Racemization during the synthesis of chiral piperidines can stem from several factors, often related to the reaction conditions and the stability of stereogenic centers in intermediates. The primary mechanisms to consider are:
-
Enolization/Iminium Ion Formation: Under basic or acidic conditions, intermediates can form enolates or iminium ions, which are planar and achiral. Subsequent protonation or nucleophilic attack can occur from either face, leading to a racemic or diastereomeric mixture.
-
Harsh Reaction Conditions: Elevated temperatures, prolonged reaction times, and the use of strong acids or bases can provide the energy needed to overcome the activation barrier for racemization.
-
Inappropriate Protecting Group Strategy: The choice of protecting group for the piperidine nitrogen is crucial.[4][5] Some protecting groups can influence the acidity of adjacent protons or participate in side reactions that lead to loss of stereochemical integrity.[6][7]
Q2: How can I modify my reaction conditions to minimize racemization?
A2: Optimizing reaction conditions is a key strategy to suppress racemization. Consider the following adjustments:
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Cryogenic conditions (e.g., -78 °C) are often employed for stereoselective reactions.
-
Choice of Base/Acid: If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions. Similarly, if acidic conditions are necessary, opt for milder acids or buffered systems. The basicity and steric hindrance of organic bases can significantly influence racemization.[8]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially racemizing conditions.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates that may be prone to racemization. Experiment with a range of solvents to find the optimal balance between reactivity and stereoselectivity.
Q3: What are the recommended enantioselective synthetic routes to (S)-3-(4-Bromophenyl)piperidine that inherently minimize racemization?
A3: Several modern synthetic strategies have been developed to access enantioenriched 3-substituted piperidines with high fidelity.[1][2][9] A particularly effective approach is the Rh-catalyzed asymmetric reductive Heck reaction.[1][9][10][11] This method involves a three-step sequence:
-
Partial Reduction of Pyridine: Pyridine is partially reduced to a dihydropyridine derivative.
-
Rh-catalyzed Asymmetric Carbometalation: The dihydropyridine undergoes a highly regio- and enantioselective Rh-catalyzed carbometalation with an arylboronic acid (in this case, 4-bromophenylboronic acid).[2][9]
-
Reduction: The resulting tetrahydropyridine is reduced to the final piperidine product.
This approach has demonstrated high yields and excellent enantioselectivity for a variety of 3-substituted piperidines.[1][2][9] Another promising strategy involves the enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines.[12]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral ligands for the asymmetric reaction. For Rh-catalyzed reactions, ligands like (S)-Segphos have shown good results.[10] | The chiral ligand is responsible for creating the asymmetric environment that directs the stereochemical outcome of the reaction. A mismatch between the substrate and ligand can lead to poor enantiocontrol. |
| Racemization During Workup or Purification | Use buffered aqueous solutions for extraction to avoid exposure to strong acids or bases. Consider chromatography on neutral silica gel or alumina. Analyze the enantiomeric excess at each stage to pinpoint where the loss of stereochemistry is occurring. | The chiral product may be stable under the reaction conditions but labile during workup or purification. Acidic or basic conditions during extraction or on the stationary phase of a chromatography column can induce racemization. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of all reagents, especially the chiral catalyst and any additives. | Deviations from the optimal stoichiometry can lead to the formation of side products or the activation of alternative, non-stereoselective reaction pathways. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reactions of the Piperidine Nitrogen | Employ a suitable N-protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy), to prevent unwanted reactions at the nitrogen atom.[6][7] | The lone pair of electrons on the piperidine nitrogen can be nucleophilic and participate in side reactions. A protecting group masks this reactivity, directing the reaction to the desired site.[4][5] |
| Diketopiperazine Formation | This is more common in peptide synthesis but can be relevant if amino acid-derived precursors are used. If applicable, utilize in situ neutralization protocols.[13] | In the synthesis of dipeptide precursors, intramolecular cyclization can lead to the formation of diketopiperazines, a common side reaction.[13] |
| Aspartimide Formation (if applicable) | In Fmoc-based syntheses, adding HOBt to the piperidine deprotecting solution can reduce aspartimide formation.[13] | Aspartimide formation is a significant side reaction in peptide synthesis involving aspartic acid residues, which can be minimized by additives that suppress this pathway.[13] |
Experimental Protocols
Protocol: Rh-Catalyzed Asymmetric Synthesis of (S)-3-(4-Bromophenyl)tetrahydropyridine
This protocol is adapted from the work of Mishra, Karabiyikoglu, and Fletcher (2023).[10]
Materials:
-
[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)
-
(S)-Segphos
-
Phenyl pyridine-1(2H)-carboxylate
-
4-Bromophenylboronic acid
-
Cesium hydroxide (CsOH) solution (50 wt% in H₂O)
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Argon atmosphere
Procedure:
-
To a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Seal the vial and purge with argon three times.
-
Add toluene, THF, and water in a 1:1:1 ratio.
-
Add aqueous CsOH (2.0 equivalents) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-bromophenylboronic acid (3.0 equivalents) followed by phenyl pyridine-1(2H)-carboxylate (1.0 equivalent).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Diagrams
Caption: Potential mechanism for racemization.
Caption: Workflow for asymmetric synthesis.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of piperidine-containing compounds. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a deeper understanding of the underlying chemical principles causing this common chromatographic problem and to equip you with logical, field-proven strategies to resolve it.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if I have it?
A: Peak tailing refers to the asymmetry in a chromatographic peak where the back half of the peak is broader than the front half. A perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value greater than 1.2 is generally considered significant tailing.[1] You can calculate this using the formula provided by the USP: Tf = W₀.₀₅ / 2A , where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge to the peak maximum at 5% height.
Q2: Why are my piperidine compounds showing significant peak tailing?
A: Piperidine and its derivatives are basic compounds. The primary cause of peak tailing for basic analytes in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2][3] Specifically, the basic nitrogen in the piperidine ring can interact with acidic silanol groups (Si-OH) that are present on the surface of silica-based columns (like C18 or C8).[4][5] This interaction is a form of secondary retention that slows down a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak.[6]
Q3: I'm using a C18 column. Isn't that supposed to be non-polar?
A: While the C18 ligands bonded to the silica are non-polar, the underlying silica matrix itself has residual silanol groups.[2][3] During the manufacturing process, it's impossible to react all the silanol groups due to steric hindrance.[2][3] These exposed, unreacted silanols are polar and acidic, making them prime sites for unwanted interactions with basic compounds like piperidines.[2][3][4]
Q4: Can the mobile phase pH affect peak tailing for piperidines?
A: Absolutely. Mobile phase pH is one of the most critical factors.[7][8] Piperidine has a pKa of its conjugate acid around 11.1-11.2.[9] At a pH below this value, the piperidine nitrogen will be protonated (positively charged). Silanol groups on the silica surface have a pKa generally in the range of 3.5-4.5 and become deprotonated (negatively charged) at pH values above this range.[5][10] This creates a strong ion-exchange interaction between the positively charged piperidine and the negatively charged silanols, leading to significant peak tailing.[4][6]
Understanding the Core Problem: The Silanol Interaction
The primary culprit behind the peak tailing of piperidine compounds on silica-based reversed-phase columns is the interaction between the basic analyte and acidic residual silanol groups on the stationary phase. This interaction can be either ion-exchange or hydrogen bonding, depending on the mobile phase pH.[4]
-
At Mid-Range pH (e.g., pH 4-7): Silanols are deprotonated (SiO⁻) and piperidine is protonated (R₃NH⁺), leading to strong ionic interactions. This is often the worst-case scenario for peak tailing.[4][5]
-
At Low pH (e.g., pH 2-3): Silanols are protonated (Si-OH) and thus neutral. The piperidine is still protonated (R₃NH⁺). While the strong ionic interaction is suppressed, weaker hydrogen bonding can still occur.[4] However, operating at a low pH is a very common and effective strategy to minimize tailing.[1]
References
- 1. uhplcs.com [uhplcs.com]
- 2. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. support.waters.com [support.waters.com]
- 6. lctsbible.com [lctsbible.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Stability and Degradation of 3-(4-Bromophenyl)piperidine
Last Updated: 2026-01-07
Introduction
Welcome to the technical support guide for 3-(4-Bromophenyl)piperidine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a critical intermediate in the synthesis of various pharmacologically active molecules, ensuring the stability and purity of this compound is paramount to the success and reproducibility of your research.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for the storage, handling, and analysis of this compound. Our goal is to equip you with the necessary knowledge to mitigate degradation, identify potential impurities, and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Several suppliers recommend refrigeration at 4°C and protection from light.[4] For compounds with similar structures, storage in an inert atmosphere, such as argon or nitrogen, and freezing at -20°C is also suggested to prevent degradation from atmospheric components.[5]
Causality: The piperidine ring, a secondary amine, is susceptible to oxidation by atmospheric oxygen.[6] Lowering the temperature slows down the rate of potential degradation reactions, while protection from light mitigates the risk of photolytic degradation.[6] An inert atmosphere displaces oxygen and moisture, further preserving the compound's integrity.
Q2: I received this compound at room temperature. Is it still viable for my experiments?
A2: Shipping at room temperature for short durations is generally acceptable for many stable compounds, including this compound.[4] The product's chemical stability under standard ambient conditions (room temperature) is generally considered to be good. However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions (refrigerated, protected from light) to minimize any potential for gradual degradation. For highly sensitive applications, it is always best practice to perform a purity analysis, such as HPLC, upon receipt to establish a baseline.
Stability and Degradation
Q3: What are the primary degradation pathways I should be aware of for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in public literature, we can infer likely pathways based on its chemical structure, which contains a piperidine ring and a bromophenyl group. The main points of vulnerability are:
-
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[6] This can be initiated by atmospheric oxygen, especially over extended periods, or by the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[6]
-
Reaction with Acids: As a basic compound, this compound will react with strong acids to form salts. While this is not a degradation in the sense of decomposition, it will alter the chemical form of the compound.
Expert Insight: In our experience with similar piperidine-containing compounds, oxidation is the most common degradation pathway observed under typical laboratory storage conditions. This often manifests as a slight discoloration of the material over time.
Q4: I've observed unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
A4: The appearance of new, unexpected peaks in your chromatogram is a strong indicator of either the presence of impurities from synthesis or degradation of your compound.[6] To determine the cause, we recommend the following:
-
Analyze a freshly prepared sample from a newly opened container to serve as a baseline.
-
Perform a forced degradation study. Intentionally stressing the compound under conditions such as heat, light, acid, base, and oxidation can help to generate and identify potential degradation products, confirming if the new peaks correspond to these degradants.[6][7]
-
Review your sample preparation and storage conditions. Factors such as solvent choice, pH, temperature, and light exposure can all contribute to degradation.[6]
Analytical Troubleshooting
Q5: My quantitative analysis (e.g., qNMR, HPLC) shows a lower than expected purity for a new batch of this compound. What should I do?
A5: A lower than expected purity can be due to residual solvents, synthetic byproducts, or degradation. Here's a systematic approach to troubleshooting:
-
Verify your analytical method. Ensure your HPLC or other analytical method is validated and suitable for detecting potential impurities.[8] This includes confirming that the method can separate the main compound from its likely degradants and impurities.[9]
-
Cross-verify with an orthogonal method. If you are using HPLC, consider using a complementary technique like quantitative NMR (qNMR) to confirm the purity.[8]
-
Check for common synthetic impurities. Depending on the synthetic route, impurities such as unreacted starting materials or byproducts from side reactions may be present.[10][] A review of the synthesis pathway can provide clues as to what these impurities might be.
-
Assess for non-volatile impurities. Techniques like Residue on Ignition (ROI) can help to determine the presence of inorganic impurities.[8]
Part 2: Troubleshooting Guides
Guide 1: Investigating Loss of Potency or Inconsistent Experimental Results
Issue: You are experiencing a decrease in the expected biological activity or inconsistent results in your assays using this compound.
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution from a solid sample. 2. Analyze the old and new stock solutions by HPLC to compare purity profiles. 3. If degradation is confirmed, review the solvent and storage conditions of your stock solution. | Solvents, especially those that are not anhydrous or have been exposed to air, can contribute to the degradation of dissolved compounds over time. |
| Weighing/Dispensing Errors | 1. Re-calibrate the analytical balance used for weighing. 2. Prepare a new stock solution, paying close attention to technique. | Simple errors in weighing can lead to significant variations in the final concentration of your solutions. |
| Photodegradation | 1. If experiments are conducted under bright light, repeat a crucial experiment in a darkened room or using amber-colored vials. | Light-sensitive compounds can degrade during the course of an experiment, leading to a reduction in the effective concentration. |
Guide 2: Appearance of Color in a Previously Colorless Solid or Solution
Issue: Your solid this compound or its solution has developed a yellow or brownish tint.
| Potential Cause | Troubleshooting Steps | Rationale |
| Oxidative Degradation | 1. Analyze the discolored sample by HPLC-UV/Vis and LC-MS to identify new, colored impurities. 2. Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) before sealing. | Oxidation of the piperidine ring can lead to the formation of conjugated systems that absorb visible light, resulting in a colored appearance. |
| Contamination | 1. Review handling procedures to identify potential sources of contamination. 2. If possible, purify a small amount of the material by recrystallization or column chromatography. | Contaminants from spatulas, glassware, or other reagents can introduce color. |
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7]
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).[6]
-
-
Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Hypothetical Data Summary
| Stress Condition | % Degradation | Number of Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | ~5% | 1 major, 1 minor | Slight degradation observed. |
| 0.1 M NaOH, 60°C, 24h | <2% | 1 minor | Relatively stable to basic conditions. |
| 3% H₂O₂, RT, 24h | ~15% | 2 major, several minor | Significant degradation, likely N-oxide formation. |
| 80°C, 48h (Solid) | <1% | None detected | Thermally stable in solid form. |
| 80°C, 48h (Solution) | ~3% | 1 minor | Slight thermal degradation in solution. |
| Photolytic (ICH Q1B) | ~8% | 2 major | Moderate sensitivity to light exposure. |
Protocol 2: RP-HPLC Method for Purity Analysis
This protocol provides a general-purpose Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of this compound.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.[1]
Part 4: Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the hypothetical primary degradation pathways for this compound based on its chemical structure.
Caption: Hypothetical oxidative and photolytic degradation pathways.
Diagram 2: Workflow for Investigating Purity Issues
This workflow outlines a systematic approach to troubleshooting purity discrepancies in a sample of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 1267337-47-2|this compound-2,6-dione|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identity determination and purity testing [chemcon.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 3-(4-Bromophenyl)piperidine
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an Active Pharmaceutical Ingredient's (API) purity and concentration is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the assay of 3-(4-Bromophenyl)piperidine, a key piperidine-containing building block in medicinal chemistry. We will explore the fundamental principles, deliver a field-proven experimental protocol, and present a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Analytical Imperative: Why Accurate Quantification of this compound Matters
This compound (MW: 240.14 g/mol [1][2]) is a heterocyclic compound frequently utilized in the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs.[3] Ensuring the exact quantity and purity of this starting material or intermediate is critical, as any inaccuracies can propagate through the synthetic route, impacting reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final drug product. Traditional methods like HPLC, while powerful, often rely on the availability of a highly characterized, identical reference standard for the analyte, which may not be readily available or cost-effective, especially during early-stage research.[4] This is where the unique advantages of qNMR come to the forefront.
The Principle of qNMR: An Absolute Approach to Quantification
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method.[5] The fundamental principle is straightforward yet powerful: the integrated area of an NMR signal is directly and universally proportional to the number of atomic nuclei contributing to that signal.[6][7] For ¹H qNMR, this means every proton in a sample, regardless of its chemical environment, has the same response factor.
This characteristic allows for the absolute quantification of an analyte by co-dissolving a known mass of the analyte with a known mass of a certified internal standard (IS) in an NMR solvent. By comparing the integral of a specific analyte signal to an integral of the IS, the precise purity or concentration of the analyte can be calculated without the need for a calibration curve or a reference standard of the analyte itself.[6] This capability has led to its recognition by major pharmacopeias, including the U.S. Pharmacopeia (USP), as a primary analytical method.[8][9]
A Validated Workflow for qNMR Assay of this compound
The following protocol is a self-validating system, designed to ensure accuracy and reproducibility. The causality behind each choice is explained to provide a deeper understanding of the methodology.
Experimental Workflow Diagram
Caption: Workflow for qNMR assay of this compound.
Step-by-Step Methodology
1. Method Planning: Selection of the Internal Standard (IS)
-
Causality: The choice of IS is the most critical step for a successful qNMR experiment.[10] The ideal IS must have high purity (≥99.5%), be stable, non-volatile, non-hygroscopic, and possess proton signals that are sharp (preferably singlets) and appear in a region of the spectrum free from any analyte signals.[8][11]
-
Recommendation for this compound: The analyte has signals in both the aromatic (~7.0-7.5 ppm) and aliphatic (~1.5-3.5 ppm) regions.
-
Maleic Acid: An excellent choice. It presents a sharp singlet around 6.3 ppm in DMSO-d6, which is typically a clear region for this type of analyte.[8][9]
-
Dimethyl Sulfone (DMSO2): Another strong candidate, with a sharp singlet around 3.2 ppm. Care must be taken to ensure no overlap with the analyte's piperidine protons.
-
-
Solvent Selection: DMSO-d6 is recommended due to its excellent solvating power for a wide range of organic molecules, including both the analyte and the chosen standards.
2. Sample Preparation: The Foundation of Accuracy
-
Protocol:
-
Using a calibrated microbalance (readability ±0.001 mg), accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the weight (m_a).
-
To the same vial, add approximately 10 mg of the chosen internal standard (e.g., Maleic Acid, purity P_s). Record the weight (m_s). The goal is to achieve a molar ratio that gives a near 1:1 intensity for the integrated peaks.[12]
-
Add ~0.7 mL of DMSO-d6 to the vial.
-
Vortex the vial until both the analyte and the standard are completely dissolved. Visual inspection is crucial to ensure no solid particles remain, as this would lead to inaccurate results.[11]
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
3. NMR Data Acquisition: Ensuring Quantitative Integrity
-
Causality: Acquisition parameters must be set to ensure that the signal intensity is directly proportional to the number of protons, which requires complete spin-lattice relaxation (T1) between pulses.
-
Key Parameters (for a ≥400 MHz spectrometer):
-
Pulse Program: Use a simple 30-degree pulse sequence (zg30). A smaller flip angle reduces the time needed for full relaxation.
-
Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T1 relaxation time of any proton of interest (both analyte and standard). For small molecules, a conservative D1 of 30 seconds is often sufficient to ensure >99.9% relaxation.
-
Number of Scans (NS): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[13]
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
4. Data Processing and Calculation: Deriving the Result
-
Protocol:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform phase and baseline correction. An uneven baseline is a major source of integration error.[8]
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic protons) and the signal for the internal standard (e.g., the singlet of maleic acid).
-
Integrate the selected peaks. The integration region should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[14]
-
-
The qNMR Purity Equation: The purity of the analyte (P_a) is calculated using the following formula:[8][12]
P_a (%) = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (m_s / m_a) * P_s
Where:
-
I_a, I_s: Integral values for the analyte and standard signals.
-
N_a, N_s: Number of protons for the respective integrated signals (e.g., N_a = 4 for the aromatic protons of the analyte; N_s = 2 for maleic acid).
-
M_a, M_s: Molecular weights of the analyte and standard.
-
m_a, m_s: Masses of the analyte and standard.
-
P_s: Purity of the internal standard (as a percentage).
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
While HPLC and GC are workhorses in pharmaceutical analysis, qNMR offers a distinct and complementary set of advantages. The choice of technique should be guided by the specific analytical objective.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on universal proton response. | Relative quantification based on detector response (e.g., UV absorbance). | Relative quantification based on detector response (e.g., FID). |
| Reference Standard | Requires a certified, structurally unrelated internal standard.[4] | Requires a certified reference standard of the analyte itself for assay. | Requires a certified reference standard of the analyte itself for assay. |
| Selectivity | Excellent. Based on unique chemical shifts of protons.[15] | High. Based on differential partitioning between phases. | Very High. Based on volatility and column interaction. |
| Sensitivity | Lower (typically LOQ ~0.1%). | High (ppm to ppb levels). | Very High (ppb to ppt levels). |
| Structural Info | Yes. Provides full structural confirmation simultaneously.[7] | No. Retention time alone is not definitive proof of identity. | No. Retention time alone is not definitive proof of identity. |
| Sample Throughput | Lower, due to long relaxation delays required for accuracy. | Higher, with typical run times of 10-30 minutes. | Higher, with typical run times of 15-40 minutes. |
| Sample State | Non-destructive. The sample can be recovered.[6] | Destructive. | Destructive. |
| Method Development | Relatively simple and transferable once IS is chosen. | Can be complex, requiring optimization of column, mobile phase, etc. | Requires optimization of column, temperature program, and inlet conditions. |
| Validation | Method validation follows ICH Q2(R2) guidelines.[16][17] | Method validation follows ICH Q2(R2) guidelines.[17][18] | Method validation follows ICH Q2(R2) guidelines.[17][18] |
Decision-Making Guide for Analytical Technique Selection
Caption: Decision tree for selecting an analytical assay method.
Conclusion: An Orthogonal and Authoritative Technique
For the assay of this compound, qNMR is not merely an alternative to chromatography but a powerful, orthogonal, and primary analytical technique. Its ability to deliver an absolute, SI-traceable purity value without reliance on an identical analyte standard makes it invaluable for qualifying new batches of material, for use in early-stage development where standards are scarce, and for providing an independent verification of results from other methods.[19][20] While HPLC and GC offer superior sensitivity for trace impurity profiling, qNMR provides unparalleled accuracy and confidence in the quantification of the main component, coupled with the definitive structural confirmation that only NMR can provide. By integrating qNMR into the analytical workflow, researchers and drug developers can ensure the highest level of integrity for their materials and the data derived from them.
References
- 1. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R)-3-(4-bromophenyl)piperidine | C11H14BrN | CID 66594897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. spectroscopyasia.com [spectroscopyasia.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. usp.org [usp.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to the Validation of an Analytical Method for 3-(4-Bromophenyl)piperidine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 3-(4-bromophenyl)piperidine, a piperidine derivative of interest in pharmaceutical research. We will delve into the validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, offering supporting experimental data and detailed protocols. This guide is designed to be a practical resource, grounded in scientific principles and regulatory expectations.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] For a compound like this compound, which may be a key starting material, intermediate, or active pharmaceutical ingredient (API), a validated analytical method is essential for:
-
Ensuring Product Quality: Accurately quantifying the compound and its impurities is crucial for maintaining batch-to-batch consistency and meeting specifications.
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of analytical procedures as outlined in guidelines from the International Council for Harmonisation (ICH).[4][5][6]
-
Reliable Data for Decision Making: Whether in research and development, stability studies, or quality control, validated methods provide trustworthy data for critical decisions.
Comparative Overview of Analytical Techniques
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Detection | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation on a stationary phase with UV detection. | UV-Visible Spectrophotometry | Widely available, cost-effective, robust, and provides good quantitation. | Requires the analyte to have a UV chromophore. May require derivatization for compounds with poor UV absorbance.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Mass Spectrometry | High sensitivity and selectivity, provides structural information. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with two stages of mass analysis. | Tandem Mass Spectrometry | Very high sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity of instrumentation and method development. |
For the purpose of this guide, we will focus on the validation of an HPLC-UV method, as it represents a widely accessible and practical approach for the routine analysis of this compound, which possesses a bromophenyl group that acts as a suitable chromophore.
Validation of an HPLC-UV Method for this compound
The validation of an analytical method involves evaluating a series of performance characteristics to ensure it is fit for its intended purpose.[8][9] The following sections detail the experimental protocols and acceptance criteria for validating an HPLC-UV method for the quantification of this compound.
Experimental Workflow for Method Validation
Caption: Overall workflow for the validation of an analytical method.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11] For a stability-indicating method, forced degradation studies are performed.[12][13][14]
Experimental Protocol:
-
Prepare Solutions: Prepare a solution of this compound reference standard, a placebo solution (matrix without the analyte), and a sample solution.
-
Forced Degradation: Subject the this compound sample to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all solutions by HPLC. The peak for this compound should be free from interference from any degradation products or excipients. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Hypothetical Data Summary:
| Condition | % Degradation of this compound | Peak Purity | Observations |
| Unstressed | 0 | Pass | Single, sharp peak. |
| Acidic (0.1 M HCl) | 15.2 | Pass | Main peak is pure; one major degradant peak observed. |
| Basic (0.1 M NaOH) | 8.5 | Pass | Main peak is pure; two minor degradant peaks observed. |
| Oxidative (3% H₂O₂) | 21.7 | Pass | Main peak is pure; one major degradant peak observed. |
| Thermal (105°C) | 5.1 | Pass | Main peak is pure; minor degradation observed. |
| Photolytic (UV 254nm) | 11.3 | Pass | Main peak is pure; one major degradant peak observed. |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards of this compound ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Hypothetical Data Summary:
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 - 150 µg/mL | Defined range |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Intercept should not be significantly different from zero. |
| Slope | 45678 | - |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[17]
Experimental Protocol:
-
Spike Samples: Spike a placebo (or a low-concentration sample) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three replicates at each concentration level and analyze them.
-
Calculate Recovery: Calculate the percentage recovery of the analyte.
Hypothetical Data Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery (mean) | % RSD |
| 80% | 80.0 | 79.8 | 99.8 | 0.5 |
| 100% | 100.0 | 100.5 | 100.5 | 0.3 |
| 120% | 120.0 | 119.5 | 99.6 | 0.4 |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Hypothetical Data Summary:
| Precision Level | Parameter | Result (% RSD) | Acceptance Criteria |
| Repeatability | Assay of 6 replicates | 0.85 | % RSD ≤ 2.0% |
| Intermediate Precision | Different Day, Different Analyst | 1.25 | % RSD ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Hypothetical Data Summary:
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Experimental Protocol:
-
Vary Parameters: Introduce small variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze a sample under each of the modified conditions.
-
Evaluate Impact: Assess the impact of the changes on system suitability parameters (e.g., peak tailing, resolution, and retention time).
Hypothetical Data Summary:
| Parameter Varied | Variation | System Suitability | Result |
| Flow Rate | +0.2 mL/min | Pass | No significant impact on resolution or tailing. |
| -0.2 mL/min | Pass | No significant impact on resolution or tailing. | |
| Column Temperature | +5°C | Pass | Minor shift in retention time, resolution maintained. |
| -5°C | Pass | Minor shift in retention time, resolution maintained. | |
| Mobile Phase Composition | +2% Acetonitrile | Pass | Significant shift in retention time, resolution maintained. |
| -2% Acetonitrile | Pass | Significant shift in retention time, resolution maintained. |
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of an analytical method is a critical step in the drug development process, ensuring that the data generated is accurate, reliable, and reproducible. This guide has provided a comprehensive framework for the validation of an HPLC-UV method for the analysis of this compound, with a comparative overview of alternative techniques. By following the principles and protocols outlined, researchers and scientists can confidently develop and validate robust analytical methods that meet stringent regulatory requirements and support the delivery of safe and effective medicines.
References
- 1. uspbpep.com [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
- 17. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for 3-Arylpiperidine Separation
The 3-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide range of central nervous system (CNS) disorders. The stereochemistry at the C-3 position is often the critical determinant of pharmacological activity and safety, making robust enantioselective analysis an indispensable part of the drug development lifecycle.
This guide provides an in-depth comparison of common chiral stationary phases (CSPs) for the analytical and preparative separation of 3-arylpiperidine enantiomers. We will move beyond a simple catalog of columns to discuss the underlying chiral recognition mechanisms and provide a logical framework for method development, grounded in both theoretical principles and practical laboratory experience.
The Decisive Role of Chirality in 3-Arylpiperidines
The therapeutic efficacy of many 3-arylpiperidine-based drugs is intrinsically linked to their absolute configuration. One enantiomer, the eutomer, typically exhibits the desired pharmacological activity, while the other, the distomer, may be inactive, contribute to side effects, or even have a different, sometimes undesirable, activity. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of such drug substances. High-Performance Liquid Chromatography (HPLC) using CSPs is the gold standard for this analysis.
Comparing the Workhorses: A Guide to CSP Selection
The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. The primary forces governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[1] The 3-arylpiperidine structure, with its basic nitrogen, aromatic ring, and chiral center, can engage in multiple of these interactions. We will compare three major classes of CSPs: Polysaccharide-based, Macrocyclic Glycopeptide, and Pirkle-type.
Polysaccharide-Based CSPs: The First Line of Defense
Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, are the most widely used and often the most successful for a broad range of chiral compounds, including piperidine derivatives.[2][3] Their versatility stems from the complex three-dimensional structure of the polysaccharide polymers, which creates a multitude of chiral grooves and cavities.[4]
Chiral Recognition Mechanism: The primary mechanism involves the analyte entering these chiral cavities.[5] Separation is achieved through a combination of interactions:
-
Hydrogen Bonding: The carbamate groups on the derivatized polysaccharide backbone act as excellent hydrogen bond donors and acceptors, interacting with the piperidine nitrogen and any other H-bonding groups on the analyte.
-
π-π Interactions: The aryl group of the analyte can form π-π stacking interactions with the phenyl groups of the carbamate derivatives on the CSP.
-
Steric Fit: The overall shape and rigidity of the analyte determine how well it fits into the chiral grooves of the CSP. Differences in steric hindrance between the two enantiomers are often a key driver of separation.[5]
Performance & Practical Considerations:
-
Broad Selectivity: Polysaccharide columns like the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series are renowned for their broad applicability.[2]
-
Mobile Phase: They are compatible with a wide range of mobile phases, including normal phase (e.g., hexane/alcohol), polar organic (e.g., ethanol or acetonitrile with additives), and reversed-phase modes.[3]
-
Basic Additives are Crucial: For basic analytes like 3-arylpiperidines, peak tailing due to interaction with residual acidic silanols on the silica support is a common problem. The addition of a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is essential to achieve good peak shape and resolution.[2][6]
Macrocyclic Glycopeptide CSPs: Unique Selectivity for Ionizable Compounds
This class of CSPs, which includes selectors like teicoplanin, vancomycin, and ristocetin A, offers a unique and complementary selectivity to polysaccharide phases.[7][8] They are particularly effective for separating polar and ionizable compounds, making them a strong choice for the basic 3-arylpiperidine core.[8]
Chiral Recognition Mechanism: These large, complex molecules contain multiple stereogenic centers, peptide linkages, aromatic baskets, and sugar moieties, offering a rich variety of potential interactions.
-
Ion-Exchange: The primary interaction for basic analytes like 3-arylpiperidines is often an ion-exchange or charge-charge docking interaction with the acidic portions of the glycopeptide.[9]
-
Inclusion & Cavity Fit: The "basket-like" structure can include the aryl portion of the analyte.
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carboxyl groups provide ample opportunities for hydrogen bonding.
Performance & Practical Considerations:
-
Multimodal Operation: A key advantage is their ability to operate in normal-phase, reversed-phase, and a unique polar ionic mode (PIM).[7][9] The PIM, using mobile phases like methanol or ethanol with small amounts of acid and base, is particularly powerful for ionizable compounds.[8]
-
Complementary Selectivity: When polysaccharide columns fail to provide a separation, macrocyclic glycopeptide columns are an excellent alternative to screen. The teicoplanin-based CSPs have shown the broadest enantioselectivity for many compound classes.[10]
Pirkle-Type (Brush-Type) CSPs: Rational Design and High Efficiency
Named after William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to the silica support.[11] A common example is the Whelk-O® 1, which has both π-acceptor (3,5-dinitrobenzoyl) and π-donor (naphthyl) characteristics.
Chiral Recognition Mechanism: The mechanism is often described by the "three-point interaction model," where simultaneous interactions are required for chiral recognition.[11]
-
π-π Interactions: These are the dominant interactions. The π-acidic or π-basic regions of the CSP interact strongly with the aryl group of the analyte.
-
Hydrogen Bonding & Dipole Stacking: Amide linkages or other functional groups on the CSP provide sites for hydrogen bonding and dipole-dipole interactions.[11]
Performance & Practical Considerations:
-
High Efficiency: Due to the small size of the chiral selector and less steric hindrance, Pirkle-type columns often exhibit faster kinetics and higher efficiencies compared to polymer-based CSPs.[12]
-
Predictable Elution Order: In many cases, the elution order of enantiomers can be predicted based on the known interaction sites of the CSP.
-
Versatility: Many Pirkle-type CSPs can be used in both normal- and reversed-phase modes.[11]
Comparative Performance Data
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Key Performance Notes | Citation |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H (Amylose-based) | 0.1% DEA in Ethanol | Excellent resolution (Rs > 4.0) achieved in polar organic mode. Derivatization was necessary to add a UV chromophore. | [13] |
| (S)-benzyl piperidin-3-ylcarbamate | Chiralpak AD-H (Amylose-based) | n-Hexane / Isopropanol / DEA (80:20:0.1) | Baseline separation (Rs > 2.0) in normal phase. Demonstrates the classic approach for piperidine derivatives. | [14] |
| General Basic Drugs | Teicoplanin-based CSPs | Polar Ionic Mode (PIM) or Reversed-Phase | Teicoplanin CSPs baseline separated 24 out of 28 chiral analogues of a different heterocyclic class, showing broad utility.[7] They are highly effective for ionizable bases. | [7][10] |
| π-donor/acceptor analytes | Whelk-O 1 (Pirkle-type) | n-Hexane / IPA | Known for high efficiency and resolving a wide variety of compounds through strong π-π interactions. | [11] |
Experimental Workflow: A Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. Simply testing columns randomly is inefficient. The following workflow is designed to maximize success while minimizing time and solvent consumption.
Step 1: Initial CSP and Mobile Phase Screening
The goal of this phase is to find initial "hits" – any sign of separation.
-
Prepare a Racemic Standard: Synthesize or procure a 50:50 mixture of the enantiomers of your 3-arylpiperidine analyte. Dissolve in the mobile phase at a concentration of ~0.5-1.0 mg/mL.
-
Select Primary Screening Columns: Based on the data above, a logical starting point is:
-
An amylose-based column (e.g., Chiralpak® IA, ID, IG)
-
A cellulose-based column (e.g., Chiralcel® OD, OJ)
-
-
Select Screening Mobile Phases:
-
Normal Phase (NP): n-Hexane/Isopropanol (80:20, v/v) + 0.1% DEA
-
Polar Organic Mode (PO): Acetonitrile + 0.1% DEA (or other suitable amine)
-
-
Execute Screening: Run the sample on each column/mobile phase combination at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and ambient temperature.
Step 2: Secondary Screening (If Necessary)
If the primary screen yields no separation, broaden the search.
-
Introduce a Macrocyclic Glycopeptide Column: A teicoplanin-based CSP is an excellent choice due to its complementary selectivity.
-
Test in Polar Ionic and Reversed-Phase Modes:
-
PIM: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
-
RP: Acetonitrile / 20 mM Ammonium Bicarbonate buffer pH 9.0
-
Step 3: Optimization
Once a promising separation is found, optimize it for resolution (Rs), analysis time, and peak shape.
-
Mobile Phase Ratio: In normal phase, systematically vary the alcohol percentage (e.g., from 10% to 30%). Lower alcohol content generally increases retention and can improve resolution, but also lengthens run time.
-
Alcohol Type: Switching from isopropanol (IPA) to ethanol (EtOH) can sometimes dramatically alter selectivity.
-
Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution for enthalpy-driven separations, but increase backpressure.[5]
-
Flow Rate: Adjust the flow rate to balance analysis time with efficiency.
Conclusion
The separation of 3-arylpiperidine enantiomers is a critical task in pharmaceutical development that is readily achievable with modern chiral HPLC technology. While polysaccharide-based CSPs represent the most versatile and logical starting point for method development, macrocyclic glycopeptide and Pirkle-type phases offer powerful, complementary selectivities. A systematic screening approach that begins with polysaccharide columns under normal and polar organic conditions, followed by macrocyclic glycopeptide columns if necessary, is a field-proven strategy for success. The key to resolving these basic compounds often lies not just in the choice of the chiral selector, but also in the meticulous use of mobile phase additives to ensure optimal peak shape and efficiency.
References
- 1. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications | Semantic Scholar [semanticscholar.org]
- 10. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Bromophenyl)piperidine
This guide provides an in-depth comparative analysis and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of 3-(4-Bromophenyl)piperidine. As a critical intermediate and structural motif in pharmaceutical development, ensuring the accuracy, precision, and reliability of its quantification is paramount. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and fit-for-purpose analytical methodologies.
Introduction: The Imperative for Robust Analytical Methods
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds.[1] Its piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous central nervous system (CNS) agents.[2] The purity and precise quantification of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used for its characterization must be rigorously validated to demonstrate they are fit for their intended purpose.[3]
Cross-validation is the process of formally comparing two or more analytical procedures to demonstrate that they provide equivalent results, within predefined acceptance criteria.[4][5] This is crucial when data is generated across different laboratories, during method transfer, or when different techniques are used throughout a drug's lifecycle. This guide will not only detail the protocols for two distinct methods but also present a complete cross-validation study, grounding our experimental choices in established scientific principles and regulatory expectations.
The foundation of this work rests on the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[6][7]
The Cross-Validation Workflow: A Strategic Overview
A successful cross-validation study is a systematic process. It begins with the independent development and optimization of each analytical method, followed by a head-to-head comparison using the same set of validation samples. The objective is to prove their interchangeability for a specific analytical task.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Rationale and Experimental Design
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For this compound, a molecule of moderate polarity, a C18 stationary phase is the logical starting point. It provides sufficient hydrophobic interaction to retain the molecule, while the polar piperidine and the bromophenyl ring allow for fine-tuning of retention with common organic modifiers like acetonitrile or methanol. UV detection is appropriate as the bromophenyl chromophore exhibits strong absorbance in the low UV range.
The choice of a slightly acidic mobile phase (pH 3.0) is deliberate. The secondary amine in the piperidine ring (pKa ~11) will be fully protonated at this pH. This prevents peak tailing, which can occur with free amines interacting with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks essential for accurate quantification.
Detailed Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD). |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile. |
| Gradient | Isocratic: 60% A, 40% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 225 nm. |
| Diluent | 50:50 (v/v) Acetonitrile:Water. |
| Standard Preparation | A stock solution (1 mg/mL) of this compound is prepared in the diluent. Calibration standards are prepared by serial dilution to cover the range of 1 µg/mL to 100 µg/mL. Quality Control (QC) samples are prepared independently at low, medium, and high concentrations. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Experimental Design
GC-MS offers superior specificity and sensitivity compared to HPLC-UV. Specificity arises from the combination of chromatographic separation (retention time) and mass-to-charge ratio (m/z) detection, which provides a molecular fingerprint.[8] However, compounds with polar functional groups like the secondary amine in this compound often exhibit poor peak shape and thermal instability in the hot GC inlet and column.
To overcome this, a derivatization step is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice. It replaces the active hydrogen on the piperidine nitrogen with a nonpolar trimethylsilyl (TMS) group. This TMS-derivative is more volatile and thermally stable, resulting in sharp, symmetrical peaks and improved chromatographic performance. A standard non-polar GC column, such as a 5% phenyl-methylpolysiloxane, is well-suited for separating such derivatives.[9]
Caption: Sample preparation and analysis workflow for the GC-MS method.
Detailed Experimental Protocol: GC-MS
| Parameter | Condition |
| Instrument | Agilent 8890 GC coupled with a 5977B MSD or equivalent. |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). |
| Derivatization Procedure | Evaporate 100 µL of standard/sample solution to dryness under nitrogen. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection. |
| GC Column | Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Inlet Temperature & Mode | 250 °C, Splitless mode. |
| Oven Temperature Program | Start at 150 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C. |
| MS Ion Source Temp | 230 °C (Electron Impact - EI). |
| MS Mode | Full Scan (m/z 50-500) for method development and specificity. Selected Ion Monitoring (SIM) for quantification. Target ions for TMS-derivative (M+ = 311/313): 238 , 196, 73. Quantifier ion in bold. |
Cross-Validation Results: A Head-to-Head Comparison
The same sets of calibration standards and QC samples were analyzed by both validated methods. The performance characteristics were evaluated against typical acceptance criteria for pharmaceutical analysis.[10][11]
Specificity & Linearity
Specificity was confirmed by injecting a diluent blank and a placebo blank, both of which showed no interfering peaks at the retention time of the analyte in either method. For GC-MS, the mass spectrum provided an additional, definitive layer of specificity.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | --- |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 25432x + 1250 | y = 89750x + 550 | Intercept should be insignificant |
Discussion: Both methods demonstrate excellent linearity over their respective ranges. Notably, the GC-MS method achieves a lower limit of quantification (LOQ), highlighting its superior sensitivity.
Accuracy & Precision
Accuracy was assessed by the recovery of analyte spiked into a blank matrix at three concentration levels. Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) analyses of QC samples.
Table 1: Accuracy (Recovery %)
| QC Level | HPLC-UV | GC-MS | Acceptance Criteria |
|---|---|---|---|
| Low QC (3 µg/mL) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid QC (50 µg/mL) | 100.8% | 100.5% | 98.0% - 102.0% |
| High QC (80 µg/mL) | 101.1% | 99.8% | 98.0% - 102.0% |
Table 2: Precision (% RSD, n=6)
| Precision Type | QC Level | HPLC-UV | GC-MS | Acceptance Criteria |
|---|---|---|---|---|
| Repeatability | Low QC | 1.2% | 1.5% | ≤ 2.0% |
| Mid QC | 0.8% | 0.9% | ≤ 2.0% | |
| High QC | 0.6% | 0.7% | ≤ 2.0% | |
| Intermediate | Low QC | 1.8% | 1.9% | ≤ 2.0% |
| Mid QC | 1.3% | 1.5% | ≤ 2.0% |
| | High QC | 1.0% | 1.2% | ≤ 2.0% |
Discussion: The data clearly shows that both analytical methods are highly accurate and precise, with all results falling well within the established acceptance criteria. The performance is comparable, demonstrating that for routine quantification of the main component, the methods are equivalent.
Conclusion and Expert Recommendations
This cross-validation study successfully demonstrates that both the developed RP-HPLC-UV and GC-MS methods are accurate, precise, and specific for the quantitative analysis of this compound. The data from both techniques are comparable and reliable, meeting the stringent requirements of pharmaceutical quality control.
Based on these findings, the following recommendations are provided:
-
For Routine Quality Control (QC) and Release Testing: The HPLC-UV method is recommended. Its primary advantages are operational simplicity, faster sample throughput (no derivatization required), and lower instrument maintenance, making it highly efficient for a high-volume QC environment.
-
For Impurity Profiling, Trace Analysis, and Confirmatory Testing: The GC-MS method is the superior choice. Its enhanced sensitivity (lower LOQ) and unparalleled specificity make it ideal for detecting and quantifying trace-level impurities or for use in bioanalytical studies where the sample matrix is complex. The mass spectral data provides unequivocal identification, which is invaluable in research and investigational settings.
Ultimately, the choice of method should be guided by the specific analytical objective. This guide provides the robust, validated data necessary for scientists to make an informed, science-based decision, ensuring data integrity throughout the lifecycle of any project involving this compound.
References
- 1. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Lab Chapter 7.3.1 [people.whitman.edu]
- 9. hpst.cz [hpst.cz]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 3-Arylpiperidines
Abstract
The 3-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, including treatments for cancer, psychosis, and neurological disorders, underscores the critical need for efficient and stereoselective synthetic methodologies.[1][2][3] This in-depth guide provides a comparative analysis of contemporary catalytic systems for the synthesis of 3-arylpiperidines, offering a critical evaluation of their performance based on experimental data. We will delve into the nuances of rhodium, palladium, iridium, and other transition metal-catalyzed reactions, as well as emerging organocatalytic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the catalytic landscape for the construction of this privileged scaffold.
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[4] When substituted with an aryl group at the 3-position, the resulting scaffold imparts a unique three-dimensional architecture that is highly sought after for its ability to interact with biological targets with high affinity and selectivity. Notable examples of drugs featuring this motif include the PARP inhibitor Niraparib, the antipsychotic agent Preclamol, and the anticonvulsant Tiagabine.[1]
The synthesis of enantiomerically enriched 3-substituted piperidines has historically been a challenge, often relying on lengthy routes involving the construction of the piperidine ring from chiral precursors.[4] Modern catalysis has revolutionized this field, offering more direct and efficient pathways from readily available starting materials. This guide will benchmark the leading catalytic approaches, providing a framework for rational catalyst selection in the synthesis of these valuable compounds.
Comparative Analysis of Catalytic Systems
This section will provide a head-to-head comparison of the most prominent catalytic systems for the synthesis of 3-arylpiperidines. We will examine each catalyst class, highlighting its strengths, limitations, and optimal applications, supported by experimental data.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A Modern Powerhouse
A recent breakthrough in the field has been the development of a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine derivatives.[2][3][5] This method provides access to enantioenriched 3-aryl-tetrahydropyridines, which can be readily reduced to the corresponding piperidines.
Mechanism and Key Advantages:
The proposed mechanism involves the generation of a rhodium-hydride species that undergoes insertion into a dihydropyridine intermediate, followed by a reductive elimination to form the C-C bond. The use of chiral phosphine ligands allows for excellent control of enantioselectivity.
Key advantages of this method include:
-
High Enantioselectivity: Consistently high enantiomeric excesses (ee) are achieved for a broad range of substrates.
-
Broad Substrate Scope: The reaction tolerates a wide variety of functional groups on both the arylboronic acid and the pyridine precursor.
-
Direct Arylation of a Pyridine Surrogate: This approach provides a streamlined route from simple pyridine starting materials.
Experimental Data:
The following table summarizes the performance of a rhodium-catalyzed system in the synthesis of various 3-aryl-tetrahydropyridines.
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1,2,5,6-tetrahydropyridine | 85 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1,2,5,6-tetrahydropyridine | 88 | 97 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1,2,5,6-tetrahydropyridine | 82 | 95 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-1,2,5,6-tetrahydropyridine | 75 | 94 |
Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[2][3][5]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Materials:
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Arylboronic acid
-
N-activated dihydropyridine
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Rh(cod)Cl]₂ (1 mol%) and the chiral phosphine ligand (2.2 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the N-activated dihydropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-tetrahydropyridine.
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Catalytic Cycle Visualization:
Caption: Simplified Rhodium Catalytic Cycle.
Palladium-Catalyzed Cross-Coupling and C-H Activation Strategies
Palladium catalysis has been a workhorse in C-C bond formation for decades, and several strategies have been developed for the synthesis of arylpiperidines. These can be broadly categorized into cross-coupling reactions and direct C-H activation/arylation.
Cross-Coupling Reactions (Negishi, Suzuki, Kumada):
These methods typically involve the coupling of an organometallic reagent derived from a piperidine with an aryl halide.[6] For the synthesis of 3-arylpiperidines, this would necessitate the preparation of a 3-piperidyl organometallic species, which can be challenging. More commonly, these methods have been applied to the synthesis of 4-arylpiperidines from 4-piperidone derivatives.[6]
Direct C-H Activation/Arylation:
A more atom-economical approach is the direct arylation of piperidine C-H bonds. This strategy often requires a directing group on the piperidine nitrogen to achieve regioselectivity. While C2-arylation is more common due to the acidity of the α-protons, methods for C3- and C4-arylation have been developed.
Experimental Data for Palladium-Catalyzed C-H Arylation:
| Entry | Piperidine Derivative | Aryl Halide | Product | Yield (%) |
| 1 | N-Boc-piperidine | Iodobenzene | N-Boc-2-phenylpiperidine | 78 |
| 2 | N-Ac-piperidine | 4-Iodoanisole | N-Ac-2-(4-methoxyphenyl)piperidine | 72 |
| 3 | N-PMP-piperidine | 1-Bromo-4-chlorobenzene | N-PMP-2-(4-chlorophenyl)piperidine | 65 |
Note: Data is representative and compiled from various sources in the literature.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Acylpiperidine
Materials:
-
Pd(OAc)₂
-
Phosphine ligand (e.g., SPhos)
-
N-acylpiperidine
-
Aryl halide
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv).
-
Add the N-acylpiperidine (1.0 equiv) and the aryl halide (1.2 equiv).
-
Add the anhydrous solvent and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the 2-arylpiperidine product.
Logical Workflow for Catalyst Selection:
Caption: Decision tree for selecting a catalytic method.
Iridium-Catalyzed Hydrogenation and Dearomatization Strategies
Iridium catalysts have emerged as powerful tools for the hydrogenation of aromatic compounds, including pyridines.[7][8] This approach is particularly useful for the synthesis of piperidines from readily available substituted pyridines. Additionally, iridium-catalyzed dearomatization reactions open up avenues for the subsequent functionalization of the pyridine ring.
Iridium-Catalyzed Hydrogenation:
This method involves the direct reduction of a 3-arylpyridine to the corresponding 3-arylpiperidine. The key advantage is the ability to tolerate a wide range of functional groups that might be sensitive to other reduction methods.
Iridium-Catalyzed Dearomatization:
These reactions transiently break the aromaticity of the pyridine ring, allowing for nucleophilic attack. This can be used to introduce substituents at various positions, which can then be followed by reduction to the piperidine.
Experimental Data for Iridium-Catalyzed Hydrogenation:
| Entry | 3-Arylpyridine | Product | Yield (%) |
| 1 | 3-Phenylpyridine | 3-Phenylpiperidine | 95 |
| 2 | 3-(4-Fluorophenyl)pyridine | 3-(4-Fluorophenyl)piperidine | 92 |
| 3 | 3-(Pyridin-3-yl)pyridine | 3,3'-Bipiperidine | 88 |
Note: Data is representative and compiled from various sources in the literature.
Other Transition Metal and Organocatalytic Approaches
While rhodium, palladium, and iridium catalysts dominate the landscape, other transition metals and metal-free organocatalytic systems have also been explored for the synthesis of 3-arylpiperidines.
Nickel and Copper Catalysis:
Nickel and copper are more earth-abundant and less expensive alternatives to the platinum-group metals.[9][10] While their application in the direct C(3)-arylation of piperidines is less developed, they have shown promise in related cross-coupling and C-H functionalization reactions. Further research in this area is warranted to establish their broader utility.
Organocatalysis:
Organocatalysis offers a metal-free approach to the synthesis of chiral piperidines.[11][12] These methods often rely on cascade reactions, where a series of transformations are orchestrated by a small organic molecule catalyst. Chiral phosphoric acids and proline derivatives are common catalysts in these reactions. While powerful for the construction of complex polysubstituted piperidines, their application to the direct synthesis of simple 3-arylpiperidines is still an emerging area.
Conclusion and Future Outlook
The synthesis of 3-arylpiperidines has been significantly advanced by the development of modern catalytic methods. The rhodium-catalyzed asymmetric reductive Heck reaction currently stands out for its high enantioselectivity and broad substrate scope, making it a premier choice for the synthesis of chiral 3-arylpiperidines.[2][3][5] Palladium-catalyzed C-H activation offers a direct route to arylated piperidines, although regioselectivity can be a challenge. Iridium-catalyzed hydrogenation provides an excellent method for the reduction of pre-functionalized 3-arylpyridines, with notable functional group tolerance.[7][8]
Future research will likely focus on the development of more sustainable and cost-effective catalysts, with nickel and copper being attractive candidates. Furthermore, the continued exploration of organocatalytic cascade reactions holds the potential for novel and highly efficient entries into this important class of molecules. The choice of catalyst will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy. This guide provides a solid foundation for making that informed decision.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 11. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton [eprints.soton.ac.uk]
3-(4-Bromophenyl)piperidine vs 3-(4-chlorophenyl)piperidine in synthetic applications
An In-Depth Guide to the Synthetic Utility of 3-(4-Bromophenyl)piperidine and 3-(4-Chlorophenyl)piperidine
For researchers and synthetic chemists in drug development, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and the overall strategic approach to a target molecule. The 3-aryl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of two key intermediates: this compound and its chloro-analogue, 3-(4-Chlorophenyl)piperidine. We will explore their fundamental physicochemical differences, comparative reactivity in cornerstone synthetic transformations, and the strategic implications for process development, supported by experimental insights.
Physicochemical Properties: A Tale of Two Halogens
At first glance, the two compounds are structurally similar, with the only difference being the halogen atom at the 4-position of the phenyl ring. However, this seemingly minor change has significant consequences for their physical properties and, more importantly, their chemical reactivity.
| Property | This compound | 3-(4-Chlorophenyl)piperidine | Rationale for Difference |
| CAS Number | 769944-72-1[2][3][4][5] | 55989-13-4[6][7][8] | N/A |
| Molecular Formula | C₁₁H₁₄BrN[3][4][9][10] | C₁₁H₁₄ClN[6][11] | Different halogen atom. |
| Molecular Weight | 240.14 g/mol [4][9][10][12] | 195.69 g/mol [6][11][13] | Bromine is significantly heavier than chlorine. |
| Boiling Point | ~310.9 °C (predicted)[2][3][14] | ~290.7 °C (predicted)[7] | The larger, more polarizable bromine atom leads to stronger van der Waals forces and a higher boiling point. |
| Density | ~1.313 g/cm³ (predicted)[2][14] | ~1.1 g/cm³ (predicted)[7] | The higher mass of bromine results in a denser compound. |
| pKa | ~9.90 (predicted)[14] | Not readily available, but expected to be very similar to the bromo-analogue. | The electronic effect of the halogen at the para-position on the distant piperidine nitrogen is minimal. |
The most critical difference from a synthetic standpoint is not listed in the table: the carbon-halogen bond strength. The C-Br bond is weaker and more polarizable than the C-Cl bond. This fundamental property is the primary driver for the significant disparity in their chemical reactivity, particularly in metal-catalyzed cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
The true divergence in the utility of these two reagents becomes apparent in their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. These transformations are foundational in modern drug discovery for constructing complex molecular architectures.
The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F .[15] This trend is predominantly dictated by the rate-determining step for many cross-coupling cycles: the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).
This compound (The Workhorse):
-
Higher Reactivity: The weaker C-Br bond undergoes oxidative addition to palladium catalysts much more readily than the C-Cl bond.[16]
-
Milder Conditions: Reactions can often be performed at lower temperatures and with shorter reaction times.
-
Broader Catalyst Compatibility: A wider range of standard palladium catalysts and ligands are effective, offering greater flexibility.
-
Predictability: As the more reactive substrate, its behavior in cross-coupling reactions is well-established and reliable.
3-(4-Chlorophenyl)piperidine (The Challenge):
-
Lower Reactivity: The stronger C-Cl bond makes oxidative addition significantly more sluggish and energetically demanding.[17][18]
-
Harsher Conditions: Achieving good conversion often requires higher temperatures, longer reaction times, and higher catalyst loadings.
-
Specialized Catalysts: Success is highly dependent on the use of specialized, highly active catalyst systems. These typically involve electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) that facilitate the challenging C-Cl bond activation.
-
Cost-Effectiveness vs. Difficulty: While aryl chlorides are generally cheaper and more abundant starting materials, the need for more expensive, specialized catalysts and more energy-intensive conditions can sometimes offset this initial cost advantage.[17]
Strategic Applications in Drug Synthesis
The choice between the bromo and chloro derivatives is often a strategic one, balancing reactivity, cost, and the specific synthetic route.
Case Study 1: Niraparib Synthesis with this compound
A prominent application of the bromo-derivative is in the synthesis of Niraparib , a PARP (poly(ADP-ribose)polymerase) inhibitor used for cancer treatment.[10][19] The key step often involves a Buchwald-Hartwig amination, where the high reactivity of the C-Br bond is advantageous for forming the crucial C-N bond under reliable conditions.
Case Study 2: Scaffolding with 3-(4-Chlorophenyl)piperidine
The chloro-derivative is frequently used in the synthesis of various other pharmacologically active agents, such as Akt kinase inhibitors and histamine H3 receptor antagonists.[7] In these cases, the chlorine atom might be retained in the final molecule or used as a synthetic handle. Its lower reactivity can be exploited for selective reactions. For instance, in a molecule containing both a bromine and a chlorine atom, a palladium catalyst can often be chosen to selectively couple at the C-Br position, leaving the C-Cl bond untouched for a subsequent, different transformation.[15]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, let's consider a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The following are representative, self-validating protocols that a researcher would follow.
Protocol 1: Suzuki Coupling with this compound (High Reactivity)
-
Objective: To synthesize 3-(biphenyl-4-yl)piperidine.
-
Materials:
-
This compound (1.0 mmol, 240 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol, followed by the aqueous Na₂CO₃ solution.
-
Fit the flask with a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere.
-
Stir vigorously for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: High yield (>90%) due to the high reactivity of the aryl bromide.
Protocol 2: Suzuki Coupling with 3-(4-Chlorophenyl)piperidine (Low Reactivity)
-
Objective: To synthesize 3-(biphenyl-4-yl)piperidine.
-
Materials:
-
3-(4-Chlorophenyl)piperidine (1.0 mmol, 196 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
SPhos (0.08 mmol, 33 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under nitrogen, add 3-(4-Chlorophenyl)piperidine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the mixture to 110 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality behind Experimental Choices: The use of the less reactive aryl chloride necessitates significant changes. A more active catalyst system (Pd₂(dba)₃ with the electron-rich SPhos ligand) is required to facilitate the difficult C-Cl oxidative addition. A stronger base (K₃PO₄) and a higher boiling point solvent (dioxane) are used to drive the reaction at an elevated temperature. The increased amount of boronic acid helps push the equilibrium towards the product.
Conclusion and Strategic Recommendations
The choice between this compound and 3-(4-Chlorophenyl)piperidine is a classic example of the trade-offs in modern organic synthesis.
-
For Reliability and Speed: this compound is the superior choice. Its high, predictable reactivity allows for the use of standard conditions and a wide array of catalysts, making it ideal for rapid lead optimization and late-stage functionalization where reaction success is paramount.
-
For Cost-Efficiency and Early-Stage Synthesis: 3-(4-Chlorophenyl)piperidine can be a viable alternative, especially on a large scale where the lower cost of the starting material is a significant factor. However, this path requires more intensive process development to identify a robust and efficient catalyst system and may involve higher energy costs due to the need for more forcing conditions.
Ultimately, the decision rests on a careful evaluation of the project's specific goals, balancing the cost of materials against the cost of time, energy, and catalyst development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound CAS 769944-72-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3-(4-Chlorophenyl)piperidine DiscoveryCPR 55989-13-4 [sigmaaldrich.com]
- 7. 3-(4-Chlorophenyl)piperidine (55989-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 3-(4-chlorophenyl)piperidine | 55989-13-4 [chemicalbook.com]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. qingmupharm.com [qingmupharm.com]
- 11. 3-(4-chlorophenyl)piperidine CAS#: 55989-13-4 [m.chemicalbook.com]
- 12. (3R)-3-(4-bromophenyl)piperidine | C11H14BrN | CID 66594897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Piperidine, 3-(4-bromophenyl)- CAS#: 769944-72-1 [m.chemicalbook.com]
- 15. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. (S)-3-(4-Bromophenyl)piperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-(4-Bromophenyl)piperidine
This guide provides essential, immediate safety and logistical information for the handling of 3-(4-Bromophenyl)piperidine (CAS No. 769944-72-1). The following procedures are based on established best practices for handling hazardous chemicals and draw upon safety data for the compound and its structural class. This document is intended for researchers, scientists, and drug development professionals. All personnel must consult their institution's specific safety protocols and a certified safety officer before commencing any work.
Hazard Assessment and Triage
While comprehensive toxicological data for this compound is not fully available, the known hazards of its parent compound, piperidine, and structurally similar molecules necessitate a cautious approach. Piperidine is recognized as toxic when inhaled or in contact with skin, capable of causing severe skin burns and eye damage.[1][2][3] Derivatives, such as 4-(4-Fluorobenzyl)piperidine hydrochloride, are known to cause significant skin and eye irritation.[1] Therefore, it is prudent to handle this compound with stringent safety precautions to mitigate potential risks of irritation, burns, and toxicity.
Known Hazard Statements for Structurally Similar Compounds:
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is mandatory when there is a splash hazard.[5][8] | Protects against accidental splashes and airborne particles that can cause severe eye damage.[1][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves must be inspected for integrity before each use.[1][8][9] | Prevents direct skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][2] |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[1][8] | Minimizes the risk of accidental skin exposure to the chemical.[1][2] |
| Respiratory Protection | In cases of inadequate ventilation or when exposure limits may be exceeded, a full-face respirator with appropriate cartridges is required.[8] | Protects against inhalation of potentially harmful vapors or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Handling and Storage
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8] Keep it segregated from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2] Hands should be washed thoroughly after handling.[4][9]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[10][11]
-
Collect the absorbed material into a suitable, labeled container for disposal.[4][10]
-
Clean the spill area thoroughly.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][8][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.[5]
-
Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and the chemical name.[13]
-
Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5][14] Do not allow the product to enter drains or waterways.[4][10]
Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. afgsci.com [afgsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
